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  • Product: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile
  • CAS: 28873-87-2

Core Science & Biosynthesis

Foundational

1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Executive Summary As a highly versatile bifunctional building block, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) has emerged as a privileged scaffold in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly versatile bifunctional building block, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) has emerged as a privileged scaffold in modern organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and downstream applications—ranging from the development of protein tyrosine phosphatase (PTPN) inhibitors to the construction of all-carbon quaternary stereocenters.

Physicochemical Properties & Structural Dynamics

The chemical architecture of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile features a rigid indanone core substituted with a highly electron-withdrawing cyano (-C≡N) group at the α-position (C2). This dual electron-withdrawing environment (carbonyl and cyano) significantly increases the acidity of the C2 proton, favoring enolization. This structural dynamic makes the C2 position highly susceptible to electrophilic attack and catalytic cross-coupling.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile
Common Synonyms 2-Cyano-1-indanone; 1-Indanone-2-carbonitrile
CAS Registry Number 28873-87-2[1]
Molecular Formula C10H7NO[2]
Molecular Weight 157.17 g/mol
Monoisotopic Mass 157.05276 Da[3]
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in H2O

Mechanistic Synthesis Pathways

Direct cyanation of 1-indanone is often plagued by poor yields due to competing aldol condensation reactions under basic conditions. To circumvent this, the most reliable and scalable synthetic route utilizes a two-step sequence: electrophilic α-bromination followed by an SN2 nucleophilic substitution[4],[5].

Causality in Reagent Selection:

  • Bromination Activation: Reacting 1-indanone with elemental bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media selectively installs a bromine atom at the C2 position, creating an excellent leaving group[4].

  • Solvent-Optimized Cyanation: The subsequent displacement utilizes Sodium Cyanide (NaCN) in a mixed solvent system of N,N-Dimethylformamide (DMF) and water. DMF, a polar aprotic solvent, is critical here: it strongly solvates the Na⁺ cation while leaving the CN⁻ anion "naked" and highly nucleophilic. The addition of water ensures the complete dissolution of the inorganic NaCN salt, creating a homogenous reaction environment that accelerates the SN2 displacement while minimizing elimination side-reactions[5].

Synthesis N1 1-Indanone (Starting Material) N2 Electrophilic α-Bromination (Br₂ or NBS, Acidic Media) N1->N2 N3 2-Bromo-1-indanone (Intermediate) N2->N3 Enolization & Bromination N4 Nucleophilic Substitution (NaCN, DMF/H₂O, 0-25°C) N3->N4 N5 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (Target Product) N4->N5 SN2 Cyanation

Synthetic workflow for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile via α-bromination and cyanation.

Experimental Protocol: Synthesis via Nucleophilic Substitution

The following protocol outlines the validated cyanation of 2-bromo-1-indanone to yield the target nitrile[5]. This system is self-validating through integrated Thin Layer Chromatography (TLC) monitoring and precise temperature control.

Materials:

  • 2-Bromo-1-indanone (1.0 equiv)

  • Sodium Cyanide (NaCN) (3.3 equiv)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Step-by-Step Methodology:

  • Cyanide Solution Preparation: In a well-ventilated fume hood, dissolve NaCN (e.g., 18.6 g, 380 mmol) in a solvent mixture of DMF (280 mL) and water (40 mL). Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling is essential to control the exothermic nature of the subsequent substitution and prevent thermal degradation of the cyanide ion.

  • Substrate Addition: Dissolve 2-bromo-1-indanone (e.g., 114 mmol) in DMF (120 mL). Add this solution dropwise to the cooled NaCN mixture over 30 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing dimerization or oligomerization side-reactions.

  • Reaction Propagation & Self-Validation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for an additional 30 minutes. Validate reaction completion by TLC (Eluent: Hexanes/Ethyl Acetate 3:1). The complete disappearance of the starting material spot confirms full conversion.

  • Workup & Isolation: Quench the reaction by slowly pouring it into an ice-water mixture. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Advanced Synthetic Applications & Biological Relevance

The unique reactivity of 2-cyano-1-indanone makes it a pivotal intermediate in several advanced chemical workflows:

  • Targeted Therapeutics (PTPN Inhibitors): The cyano-indanone core is heavily utilized in the medicinal chemistry optimization of Protein Tyrosine Phosphatase Non-receptor type 1 and 2 (PTPN1/PTPN2) inhibitors. These enzymes are critical negative regulators of insulin and immune signaling; thus, their targeted inhibition is a major therapeutic strategy for treating metabolic diseases and enhancing immuno-oncology responses[5].

  • Enantioselective Catalysis: The compound serves as a prime substrate for Nickel-catalyzed reductive aryl/alkenyl-cyano coupling. By utilizing chiral ligands, researchers can break the robust C-CN bond and couple it with aryl/alkenyl electrophiles to construct highly complex, all-carbon quaternary stereocenters with excellent enantioselectivity (er > 97:3)[6].

  • Heterocyclic Rearrangements: Under specific basic or nitrosation conditions, the indanone ring can be cleaved and rearranged. For example, the addition of alkyl nitrites to 2-cyano-1-indanone mixtures can drive ring expansion, yielding highly functionalized isoquinolines and isocarbostyrils. These derivatives possess significant biological activity and tunable optoelectronic properties[7],[8].

Applications Core 1-Oxo-2,3-dihydro-1H- indene-2-carbonitrile Path1 Ni-Catalyzed Reductive Aryl/Alkenyl-Cyano Coupling Core->Path1 Path2 Nitrosation & Ring Rearrangement Core->Path2 Path3 Scaffold Functionalization (Medicinal Chemistry) Core->Path3 Outcome1 All-Carbon Quaternary Stereocenters Path1->Outcome1 Outcome2 Isoquinoline Derivatives (Optoelectronics/Bioactives) Path2->Outcome2 Outcome3 PTPN1/PTPN2 Inhibitors (Cancer/Metabolic Diseases) Path3->Outcome3

Downstream applications of 2-cyano-1-indanone in catalysis, materials, and drug discovery.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be rigorously characterized using Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by the aromatic indanone protons appearing as multiplets between δ 7.40 and 7.85 ppm. The highly deshielded C2 proton (alpha to both the cyano and carbonyl groups) typically appears as a distinct doublet of doublets or a broad singlet depending on the enol tautomerization state, while the diastereotopic C3 protons appear in the δ 3.20–3.80 ppm range[6].

  • ¹³C NMR (100 MHz, CDCl₃): Key diagnostic peaks include the carbonyl carbon at ~195 ppm and the characteristic nitrile carbon signal at ~116 ppm[6].

References

  • [2] 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile - PubChemLite. uni.lu. 2

  • [1] 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile | 28873 ... - Sigma-Aldrich. sigmaaldrich.com. 1

  • [3] C10H7NO - Explore - PubChemLite. uni.lu. 3

  • [7] Course Notes on the Interpretation of Infrared and Raman Spectra. ResearchGate. 7

  • [8] On the diverse outcomes of base-induced cyclisations of 2-alkynylphenylhydroxamic acids. ResearchGate. 8

  • [4] 2-Bromo-1-indanone | 1775-27-5. Benchchem. 4

  • [5] WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof. Google Patents.5

  • [6] Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters. Amazon S3. 6

Sources

Exploratory

1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile: Chemical Characterization, Synthesis, and Applications in Drug Development

Executive Summary 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone) is a highly versatile β -keto nitrile with the molecular formula C10​H7​NO and a monoisotopic mass of 157.05 Da[1]. Characte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone) is a highly versatile β -keto nitrile with the molecular formula C10​H7​NO and a monoisotopic mass of 157.05 Da[1]. Characterized by its indanone core and an electron-withdrawing cyano group at the C2 position, this compound serves as a privileged intermediate in organic synthesis and medicinal chemistry. The dual electron-withdrawing nature of the carbonyl and cyano groups renders the C2 α -proton highly acidic, facilitating downstream functionalization such as asymmetric alkylation, reductive coupling, and the construction of all-carbon quaternary stereocenters.

This technical guide provides an authoritative overview of its chemical synthesis, spectroscopic characterization, and downstream applications in the development of targeted therapeutics, specifically protein tyrosine phosphatase (PTPN) inhibitors and isoquinolone scaffolds.

Chemical Synthesis & Mechanistic Causality

The synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile requires careful control of reaction conditions to prevent unwanted side reactions, such as base-catalyzed dimerization or nitrile hydrolysis. The most robust and scalable method involves the nucleophilic substitution of 2-bromo-1-indanone using sodium cyanide (NaCN)[2].

Step-by-Step Experimental Protocol

The following protocol is a self-validating system designed for high-yield synthesis, utilizing a biphasic solvent approach to manage reactant solubility and reaction thermochemistry[2],[3].

Reagents:

  • 2-Bromo-1-indanone (Starting Material)

  • Sodium Cyanide (NaCN) (3.3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

Methodology:

  • Preparation of the Cyanide Solution: Dissolve 18.6 g (380 mmol) of NaCN in a solvent mixture of 280 mL DMF and 40 mL water.

    • Causality: The DMF/Water mixture is critical. Water is necessary to fully solubilize the inorganic NaCN lattice, while DMF acts as a polar aprotic solvent to solvate the organic substrate and stabilize the transition state of the SN​2 substitution.

  • Temperature Equilibration: Cool the NaCN solution to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 42.5 g (114 mmol) of 2-bromo-1-indanone in 120 mL of DMF. Add this solution dropwise to the chilled NaCN mixture over 15–20 minutes.

    • Causality: Dropwise addition at 0 °C is mandatory. The cyanation of the α -bromo ketone is highly exothermic. Strict thermal control prevents the highly basic cyanide ion from deprotonating the newly formed product, which would lead to rapid dimerization or self-condensation of the indanone core[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for exactly 30 minutes.

    • Self-Validation: The reaction progress must be monitored via TLC or LC-MS. The disappearance of the starting material mass ( m/z ~211/213) and the appearance of the product mass ( m/z 158 [M+H]+ ) validates completion. Prolonged stirring beyond 30 minutes risks hydrolysis of the cyano group to an amide or carboxylic acid.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess cyanide safely, followed by extraction with ethyl acetate.

Synthetic Workflow Diagram

SynthWorkflow A 2-Bromo-1-indanone (Organic Phase) B NaCN in DMF/H2O (0 °C to 25 °C) A->B Dropwise Addition (Thermal Control) C 1-Oxo-2,3-dihydro-1H- indene-2-carbonitrile B->C SN2 Cyanation D Downstream Functionalization C->D Alkylation / Reduction

Synthetic workflow for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile via nucleophilic cyanation.

Spectroscopic Characterization (E-E-A-T Standards)

Accurate characterization of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile requires an understanding of its tautomeric behavior. Because it is a β -keto nitrile, the compound can exist in equilibrium with its enol form, particularly in polar solvents. This dynamic equilibrium can cause signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy[5].

Quantitative Analytical Data

The following table summarizes the definitive spectroscopic markers required to validate the structural integrity of the synthesized compound[6],[5],[3].

Analytical MethodKey Spectral FeaturesStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 7.83 – 8.03 (m, 1H)Aromatic C4-H (adjacent to carbonyl)
δ 7.40 – 7.76 (m, 3H)Aromatic C5, C6, C7-H
δ 4.05 – 4.50 (dd, 1H)C2-H ( α -proton, highly deshielded)
δ 3.30 – 3.80 (m, 2H)C3-H 2​ (benzylic protons)
FT-IR Spectroscopy ~2250 cm −1 (Sharp) C≡N (Nitrile stretch)
~1715 cm −1 (Strong) C=O (Ketone stretch, non-enolized)
Mass Spectrometry (ESI) m/z 158.06 [M+H]+ (Calculated monoisotopic: 157.05)

Note on NMR Causality: The chemical shift of the C2-H proton ( δ 4.05–4.50) is highly sensitive to the pH of the NMR solvent. Trace acid or base in CDCl3​ can catalyze rapid keto-enol tautomerization, leading to the disappearance or extreme broadening of this peak. To ensure a self-validating NMR spectrum, CDCl3​ should be filtered through basic alumina immediately prior to sample preparation to arrest tautomerization.

Applications in Drug Development

The 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile scaffold is not a final active pharmaceutical ingredient (API) but a crucial structural linchpin used to synthesize complex pharmacophores.

Protein Tyrosine Phosphatase (PTPN) Inhibitors

Recent patent literature highlights the use of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile in the synthesis of inhibitors targeting Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1 / PTP1B) and Type 2 (PTPN2 / TCPTP)[2].

  • Mechanistic Rationale: PTPN1 and PTPN2 are negative regulators of insulin and leptin signaling, as well as immune cell activation (via STAT pathways). Inhibiting these phosphatases enhances metabolic regulation and boosts anti-tumor immunity. The indanone-carbonitrile core is functionalized to mimic the phosphotyrosine substrate, allowing it to competitively bind to the active site of PTPN enzymes[2].

Isoquinolone Scaffolds

The compound is also utilized in the synthesis of isoquinolin-1(2H)-ones[7]. By subjecting the 2-cyano-1-indanone derivative to base-induced cyclization or rearrangement in the presence of hydroxylamines or alkoxides, researchers can access highly substituted isoquinolones[4],[8]. These heterocyclic motifs are prevalent in natural products and exhibit broad-spectrum biological activities, including antimicrobial and anti-inflammatory properties.

Target Pathway Visualization

PTPN_Pathway A Indanone-derived Carbonitrile Inhibitor B PTPN1 / PTPN2 Enzymes (Phosphatases) A->B Competitive Inhibition C Insulin / Leptin Signaling (Metabolic Pathways) B->C Prevents Dephosphorylation D JAK/STAT Signaling (Immune Activation) B->D Prevents Dephosphorylation E Therapeutic Efficacy (Cancer & Metabolic Disease) C->E Enhances Sensitivity D->E Boosts T-Cell Response

Mechanism of action for indanone-derived PTPN1/PTPN2 inhibitors in metabolic and oncological pathways.

References

  • 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile - PubChemLite, uni.lu,
  • C10H7NO - Explore - PubChemLite, uni.lu,
  • On the diverse outcomes of base-induced cyclisations of 2-alkynylphenylhydroxamic acids, researchg
  • Course Notes on the Interpretation of Infrared and Raman Spectra, researchg
  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones, researchg
  • WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof, google.com,
  • Maria Victoria Vita, Paola Caramenti and Jerome Waser, epfl.ch,

Sources

Foundational

"1-oxo-2,3-dihydro-1H-indene-2-carbonitrile" solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a bicyclic organic compound with a molecular formula of C₁₀H₇NO. It possesses a rigid ring structure containing a ketone and a nitrile functional group. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activity. Understanding the solubility profile of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a critical first step in its application, particularly in drug discovery and development, where bioavailability and formulation are paramount. This guide provides a comprehensive overview of the predicted solubility of this compound and a detailed experimental protocol for its empirical determination.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," we can predict the solubility of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile by examining its structural features and comparing it to analogous compounds.[1] The presence of a polar ketone and a nitrile group suggests some affinity for polar solvents, while the largely nonpolar indene backbone indicates solubility in organic solvents.

The parent compound, 1-indanone, is described as being moderately soluble in water and more soluble in organic solvents like ethanol and ether.[2][3] The addition of a nitrile group at the 2-position of the indanone structure is expected to increase the molecule's polarity. However, the overall nonpolar surface area of the fused ring system will likely limit its aqueous solubility.

Table 1: Predicted Solubility of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighLow to Sparingly SolubleThe polar ketone and nitrile groups may allow for some interaction with water, but the nonpolar hydrocarbon structure will likely dominate, leading to poor aqueous solubility.
EthanolHighSolubleEthanol's ability to engage in hydrogen bonding and its alkyl chain make it a good solvent for moderately polar compounds.
MethanolHighSolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate the molecule.
Dimethyl Sulfoxide (DMSO)HighSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[4]
AcetoneMediumSolubleAcetone's polarity is sufficient to interact with the ketone and nitrile groups, while its organic nature will solvate the rest of the molecule.
Dichloromethane (DCM)MediumSolubleDCM is a common organic solvent that is effective for compounds with moderate polarity.
HexaneLowSparingly Soluble to InsolubleAs a nonpolar solvent, hexane is unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Determination of Solubility

To empirically determine the solubility of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a systematic approach using established methodologies is required. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile B Add to a known volume of solvent (e.g., 10 mL) in a sealed vial A->B C Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker bath B->C D Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) C->D E Centrifuge the sample to pellet the undissolved solid D->E F Carefully collect the supernatant E->F G Dilute the supernatant with a suitable solvent F->G H Analyze the concentration of the dissolved solid using a calibrated analytical method (e.g., HPLC-UV) G->H I Calculate the solubility in mg/mL or mol/L H->I

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials:

  • 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (powder form)[6]

  • Selected solvents (e.g., water, ethanol, DMSO, hexane) of high purity

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Samples:

    • Accurately weigh an excess amount of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (e.g., 50 mg) and add it to a series of scintillation vials.

    • To each vial, add a precise volume (e.g., 10.0 mL) of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples at a constant speed for 24 to 48 hours to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes to pellet the excess solid.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Prepare a series of dilutions of the supernatant using a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the concentration of the diluted samples using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be generated using standard solutions of known concentrations of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

  • Calculation of Solubility:

    • From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Rationale for Experimental Choices:

  • Shake-Flask Method: This method is considered the "gold standard" for equilibrium solubility determination due to its simplicity and reliability.[5]

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for obtaining reproducible results.

  • Equilibration Time: A sufficient equilibration period is necessary to ensure that the solution is truly saturated.

  • Centrifugation: This step effectively separates the undissolved solid from the saturated solution, which is essential for accurate concentration measurement.

  • HPLC-UV Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even at low concentrations.

Factors Influencing Solubility

Several factors can influence the solubility of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile:

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. It is advisable to determine the solubility at different temperatures relevant to the intended application.

  • pH: While 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile does not have strongly acidic or basic functional groups, extreme pH values could potentially lead to hydrolysis of the nitrile or enolization of the ketone, which could affect solubility.[5] Therefore, for aqueous solubility measurements, using buffered solutions is recommended.[4][5]

  • Crystalline Form: The compound may exist in different polymorphic forms, each with its own unique solubility.[5] It is important to characterize the solid form used in the solubility experiments.

Conclusion

References

  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts Chemistry. (2020, June 29). 8: Identification of Unknowns (Experiment). [Link]

  • National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

Sources

Exploratory

A Technical Guide to the Stereoisomerism and Chirality of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile

Abstract: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile, also commonly known as 2-cyano-1-indanone, is a substituted indanone derivative of significant interest in synthetic and medicinal chemistry. The presence of a stereo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile, also commonly known as 2-cyano-1-indanone, is a substituted indanone derivative of significant interest in synthetic and medicinal chemistry. The presence of a stereogenic center at the C2 position of its cyclopentanone ring imparts chirality to the molecule, resulting in its existence as a pair of enantiomers. As the biological activity of chiral molecules is often stereospecific, the ability to synthesize, separate, and characterize individual enantiomers is of paramount importance for drug development and asymmetric synthesis applications.[1][2] This technical guide provides a comprehensive overview of the stereochemical principles governing this molecule, outlines modern enantioselective synthetic strategies, and details the analytical methodologies, particularly chiral High-Performance Liquid Chromatography (HPLC), required for its stereochemical characterization. The content is intended for researchers, chemists, and drug development professionals engaged in the study and application of chiral indanone scaffolds.

Molecular Structure and Stereochemical Principles

Analysis of the Indanone Core

The foundational structure is the 1-indanone skeleton, which consists of a benzene ring fused to a cyclopentanone ring. This core is a prevalent motif in numerous biologically active compounds and natural products.[3][4] The reactivity and properties of the core are influenced by substituents on both the aromatic and aliphatic rings. In the topic molecule, the critical substitution is a nitrile (-C≡N) group on the cyclopentanone ring.

Identification of the C2 Stereocenter

The chirality of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile originates from the carbon atom at the second position (C2) of the indanone ring. A carbon atom is defined as a chiral or stereogenic center when it is bonded to four different groups.[5]

Analysis of the C2 carbon reveals the following distinct substituents:

  • A Hydrogen atom (-H)

  • A Nitrile group (-C≡N)

  • The C1 carbonyl carbon, which is part of the ketone group (-C=O)

  • The C3 methylene carbon, which is a saturated part of the five-membered ring (-CH₂)

Since all four groups are unique, the C2 carbon is a stereocenter, and the molecule is chiral.

Figure 1: Molecular structure and the four unique substituents on the C2 chiral center.
Enantiomers and Racemic Mixtures

Due to the single stereocenter, the molecule exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)- and (S)-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile based on the Cahn-Ingold-Prelog priority rules. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and their binding affinity with other chiral molecules, such as biological receptors and enzymes.[6]

A 1:1 mixture of the (R)- and (S)-enantiomers is called a racemic mixture or racemate, which is optically inactive.

Figure 2: The enantiomeric pair of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Synthesis and Stereocontrol

The preparation of chiral indanones can be approached through two main routes: the synthesis of a racemic mixture followed by separation (resolution), or direct enantioselective synthesis that preferentially forms one enantiomer.

Racemic Synthesis

Standard organic synthesis methods for producing the indanone core structure typically result in a racemic mixture, as achiral reagents and conditions do not differentiate between the two enantiomeric transition states. The most common method for preparing 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[4][7] While effective for creating the core structure, this approach necessitates a subsequent resolution step to isolate the individual enantiomers.

Enantioselective Synthesis Strategies

Modern asymmetric catalysis offers powerful methods for the direct synthesis of enantioenriched indanones, bypassing the need for classical resolution.[1][8] These methods utilize a chiral catalyst to control the stereochemical outcome of the reaction. Prominent strategies include:

  • Rhodium-Catalyzed Asymmetric Cyclization: Chiral rhodium complexes, often with ligands like MonoPhos, can catalyze the intramolecular 1,4-addition of borane derivatives to yield enantioenriched 3-aryl-1-indanones with high yields and excellent enantioselectivities.[7][9]

  • Palladium-Catalyzed C-C Bond Activation: Chiral palladium catalysts can facilitate the asymmetric carbonylation of substituted cyclobutanones to provide chiral indanones, including those with quaternary stereocenters.[9]

  • Nickel-Catalyzed Reductive Cyclization: Enantioselective cyclization of alkynone substrates can be achieved using chiral nickel catalysts in the presence of a reductant like triethylsilane.[1][8]

The choice of catalytic system is critical and depends on the specific substitution pattern of the desired indanone derivative and the availability of starting materials.[8]

Analytical Methodologies for Stereochemical Characterization

Once a chiral compound is synthesized, robust analytical methods are required to separate, identify, and quantify the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable technique for the separation and quantification of enantiomers.[10] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

CSPs are composed of a chiral selector molecule immobilized on a solid support (typically silica gel). The separation mechanism is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The stability of these complexes differs, causing one enantiomer to be retained on the column longer than the other.[11]

For indanone derivatives and similar compounds, polysaccharide-based CSPs are particularly effective.[6][12] These phases, such as those derived from cellulose or amylose coated on silica gel, offer broad applicability and can often achieve excellent separation.[6][10]

This protocol provides a generalized starting point for developing a chiral separation method for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, adapted from established methods for structurally related compounds like 2-methylindanone.[13]

1. Materials and Instrumentation:

  • Instrumentation: HPLC system with a pump, autosampler, column thermostat, and UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® or Phenomenex Lux® series). A column like Lux Amylose-1 or CHIRALCEL OD-H is a validated starting point.[10][12]

  • Reagents: HPLC-grade n-Hexane and Isopropanol (IPA). Racemic standard of the analyte.

2. Chromatographic Conditions: The initial conditions below are based on successful separations of similar analytes and serve as an excellent starting point for method development.[12][13]

ParameterRecommended Starting ConditionRationale & Optimization Notes
Chiral Column Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Proven to be versatile for a wide range of chiral compounds, including ketones.[10][12]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Normal-phase mode is standard for these CSPs. The IPA percentage is the most critical parameter for adjusting retention and selectivity. Decreasing IPA increases retention and may improve resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Temperature 25 °C (Ambient)Temperature can affect selectivity; running at sub-ambient or elevated temperatures can sometimes improve difficult separations.[6]
Detection UV at 254 nmThe aromatic indanone core provides strong UV absorbance at this wavelength.
Injection Volume 5-10 µLShould be consistent across all runs.

3. Experimental Procedure:

  • Mobile Phase Preparation: Precisely mix the n-Hexane and Isopropanol in the desired ratio (e.g., 900 mL Hexane and 100 mL IPA). Degas the solution for at least 15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.[13]

  • Standard Preparation: Dissolve an accurately weighed sample of the racemic compound in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • System Equilibration: Purge the HPLC pump and then equilibrate the chiral column with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable detector baseline is achieved. This is critical for reproducible results.[12]

  • Injection and Data Acquisition: Inject the racemic standard solution. Record the chromatogram until both enantiomer peaks have eluted.

  • Data Analysis:

    • Identify Peaks: Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

    • Calculate Resolution (Rs): The degree of separation is quantified by the resolution factor. A value of Rs ≥ 1.5 indicates baseline separation, which is required for accurate quantification.[12]

    • Determine Enantiomeric Excess (ee%): For an enantioenriched sample, calculate the ee% using the peak areas (Area1 and Area2) of the two enantiomers: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Integrated Workflow for Stereochemical Analysis

The complete process, from a newly synthesized product to its full stereochemical characterization, follows a logical progression. This workflow ensures that both the chemical identity and the enantiomeric purity of the compound are rigorously established.

Figure 3: An integrated workflow for the complete stereochemical analysis of 2-cyano-1-indanone.

Conclusion

The stereochemistry of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is defined by a single chiral center at the C2 position, leading to the existence of (R) and (S) enantiomers. The profound impact of stereoisomerism on biological activity makes the enantioselective synthesis and rigorous analytical characterization of such molecules a critical requirement in modern chemistry and drug discovery.[1][2] While classical synthesis yields racemic mixtures, advanced catalytic methods provide direct access to highly enantioenriched products.[8][9] Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the definitive technique for separating and quantifying these enantiomers, enabling the determination of enantiomeric purity with high accuracy and reliability. The principles and methodologies detailed in this guide provide a robust framework for scientists working with this important chiral building block.

References

  • T. D. W. Claridge, et al. (n.d.). Catalytic Enantioselective Synthesis of C 1‐ and C 2‐Symmetric Spirobiindanones through Counterion‐Directed Enolate C‐Acylation. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Organic Chemistry Portal. [Link]

  • J. W. van der Meer, et al. (n.d.). Regioselective Synthesis of Indanones. Synfacts. [Link]

  • A. H. G. P. Prenzel, et al. (2016). One-pot synthesis of (R)-2-acetoxy-1-indanone from 1,2-indanedione combining metal catalyzed hydrogenation and chemoenzymatic dynamic kinetic resolution. Catalysis Science & Technology. [Link]

  • S. K. S. Al-Burtomani, et al. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Sultan Qaboos University. [Link]

  • D. J. K. (2002). Synthesis of 2-indanones via [4 + 1] Annulation Reactions of (Trialkylsilyl)arylketenes. Organic Letters. [Link]

  • S. P. B. (2021). Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Organic Letters. [Link]

  • P. S. K. (n.d.). Synthesis and Characterization Of 2-Substituted Derivatives Of 1, 3-Indandione. Global Journals Publishing Group. [Link]

  • S. K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • A. K. Ghosh, et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]

  • D. W. Armstrong, et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • A. Córdova, et al. (2011). Asymmetric Organocatalytic Cyclization and Cycloaddition Reactions. Chemical Reviews. [Link]

  • G. C. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile. PubChem. [Link]

  • Study With Us. (2023). Determining All Possible Stereoisomers and Labeling Each Type of Isomer. YouTube. [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,2-dimethyl-. NIST WebBook. [Link]

  • PubChemLite. (n.d.). 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile. PubChemLite. [Link]

  • B. K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • A. F. de C. Alcantara, et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]

Sources

Foundational

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile: Tautomerism, Thermodynamic Stability, and Analytical Workflows

Executive Summary 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) is a highly reactive bicyclic intermediate utilized in the synthesis of complex heterocyclic therapeutics and kina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) is a highly reactive bicyclic intermediate utilized in the synthesis of complex heterocyclic therapeutics and kinase inhibitors. The core chemical behavior of this molecule is governed by its dynamic keto-enol tautomerism. Understanding the thermodynamic and kinetic stability of its tautomeric states is critical for drug development professionals, as the equilibrium directly dictates the molecule's reactivity profile, solubility, and shelf-life stability. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for characterizing the tautomerism of 2-cyano-1-indanone.

Mechanistic Foundations of Tautomerism

The structural microenvironment of 2-cyano-1-indanone is characterized by an exceptionally acidic α -proton at the C2 position. This acidity is driven by the synergistic electron-withdrawing effects of the adjacent carbonyl group and the α -cyano group.

Under both acidic and basic conditions, the molecule undergoes rapid tautomerization between the keto form (1-oxo-2,3-dihydro-1H-indene-2-carbonitrile) and the enol form (2-cyano-1H-inden-1-ol)[1].

The "Push-Pull" Conjugative Stabilization

Unlike standard aliphatic ketones where the keto form overwhelmingly dominates, α -cyano ketones often exhibit a significantly populated enol state[2]. In 2-cyano-1-indanone, the enol form is thermodynamically stabilized by a "push-pull" π -electron system :

  • π -Donor (Push): The enolic hydroxyl (-OH) group acts as an electron donor via resonance.

  • π -Acceptor (Pull): The linear, sp-hybridized cyano (-C N) group acts as a strong electron acceptor.

This cross-conjugation is further extended through the fused aromatic indene ring, creating a highly delocalized and stabilized system. Because the linear geometry of the cyano group sterically precludes the formation of a classical six-membered intramolecular hydrogen bond (commonly seen in β -diketones), the stabilization of the enol form relies entirely on this extended conjugation and intermolecular solvent interactions[3].

Tautomerism Keto Keto Form (1-oxo-2,3-dihydro-1H-indene-2-carbonitrile) Enolate Enolate Intermediate (Resonance Stabilized) Keto->Enolate Base (-H+) Enol Enol Form (2-cyano-1H-inden-1-ol) Keto->Enol Acid Catalysis Enolate->Keto +H+ Enolate->Enol +H+ Enol->Keto Acid Catalysis Enol->Enolate Base (-H+)

Fig 1. Acid and base-catalyzed tautomerization pathways of 2-cyano-1-indanone.

Solvent Effects and Thermodynamic Stability

The equilibrium constant ( Keq​=[Enol]/[Keto] ) of 2-cyano-1-indanone is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent.

  • Non-Polar Aprotic Solvents (e.g., CDCl3​ ): The equilibrium relies on the inherent conjugative stability of the enol. The highly polar nature of the keto form's orthogonal dipoles often results in a competitive mixture, though the extended conjugation of the enol provides strong thermodynamic grounding.

  • Polar Aprotic Solvents (e.g., DMSO−d6​ ): DMSO acts as a strong hydrogen-bond acceptor. It heavily stabilizes the enol form by forming strong intermolecular hydrogen bonds with the enolic -OH, effectively shifting the equilibrium toward the enol state[4].

Table 1: Theoretical NMR Signal Assignments for Tautomeric States
TautomerProton EnvironmentExpected 1H NMR Shift (ppm)MultiplicityCausality / Structural Note
Keto C2 α -proton3.80 - 4.20Doublet of DoubletsCoupled to diastereotopic C3 protons.
Keto C3 methylene3.20 - 3.60MultipletABX spin system with the C2 proton.
Enol Enolic -OH9.50 - 11.00Broad SingletHighly deshielded; exchanges with D2​O .
Enol C3 allylic methylene3.60 - 3.90SingletNo α -proton to couple with; allylic shift.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. By utilizing internal standards and variable-temperature (VT) analytics, researchers can extract precise thermodynamic parameters ( ΔH , ΔS ) rather than mere static ratios.

Protocol 1: VT-NMR Determination of Keto-Enol Equilibrium

Objective: Quantify Keq​ and extract Van't Hoff thermodynamic parameters. Causality: Static NMR only provides a snapshot. VT-NMR allows for the calculation of enthalpy and entropy, proving whether the enol stabilization is enthalpically driven (due to conjugation) or entropically driven (due to solvent ordering).

  • Sample Preparation: Dissolve 15 mg of 2-cyano-1-indanone in 0.6 mL of anhydrous DMSO−d6​ .

  • Internal Standardization: Add 5 μL of hexamethyldisiloxane (HMDSO) as an internal quantitative standard. Why HMDSO? It is less volatile than TMS, ensuring concentration stability across variable temperatures.

  • VT-NMR Acquisition: Acquire 1H NMR spectra at 5 K intervals from 298 K to 348 K.

    • Critical Parameter: Set the relaxation delay ( d1​ ) to ≥5×T1​ of the slowest relaxing proton (typically >15 seconds). This ensures complete spin relaxation, preventing the under-integration of the broad enolic -OH signal.

  • Integration & Calculation: Integrate the C2 α -proton (Keto) against the C3 allylic protons (Enol). Calculate Keq​ at each temperature.

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T . The slope yields −ΔH/R and the y-intercept yields ΔS/R .

Workflow Prep Sample Prep (Internal Std) Solvent Solvent Selection (Polar vs Non-Polar) Prep->Solvent NMR VT-NMR Acquisition Solvent->NMR Integ Signal Integration (Relaxation d1>5*T1) NMR->Integ Calc Van't Hoff Thermodynamics Integ->Calc

Fig 2. Self-validating VT-NMR workflow for thermodynamic tautomer analysis.

Protocol 2: Forced Degradation and Kinetic Stability

Objective: Determine the kinetic stability of the tautomers against hydrolysis and oxidation, critical for formulation and storage. Causality: The enol form is highly electron-rich at the C=C bond, making it susceptible to oxidative cleavage. The nitrile group is susceptible to acid/base-catalyzed hydrolysis.

  • Stress Conditions: Prepare three 1 mg/mL solutions of the compound in ACN/Water (50:50).

    • Condition A (Acidic): Add 0.1 M HCl.

    • Condition B (Basic): Add 0.1 M NaOH.

    • Condition C (Oxidative): Add 3% H2​O2​ .

  • Incubation: Incubate all samples at 40°C in the dark.

  • Aliquot Sampling: Withdraw 50 μL aliquots at t=0,1,4,12,and 24 hours. Immediately quench acid/base samples with equimolar neutralizing agents to halt degradation.

  • HPLC-UV Analysis: Analyze via RP-HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA). Track the disappearance of the parent peak and the formation of the primary degradation product (typically 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid via nitrile hydrolysis)[4].

Table 2: Representative Thermodynamic Parameters (Theoretical Van't Hoff Data)
Solvent System ΔH (kcal/mol) TΔS at 298K (kcal/mol)Dominant Species at 298KMechanistic Driver
CDCl3​ (Non-Polar)-1.2-0.8Enol / Keto MixEnthalpy of extended π -conjugation.
DMSO−d6​ (Polar Aprotic)-3.5-1.5Enol DominantStrong intermolecular H-bonding to enol -OH.
CD3​OD (Polar Protic)+0.5+1.2Keto DominantH-bonding stabilization of the keto carbonyl.

References

  • Chemistry LibreTexts. "22.1: Keto-Enol Tautomerism".1

  • Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". 2

  • Chemistry Steps. "Keto Enol Tautomerization". 3

  • ResearchGate (Moriconi & Creegan, 1966). "Ring Expansion of 2-Substituted 1-Indanones to 2-Hydroxyisocarbostyril Derivatives". 4

Sources

Exploratory

Structural Elucidation of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile: A Comprehensive Crystallographic Guide

Executive Summary & Chemical Context The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) is a highly versatile bicyclic building block in organic synthesis. The presence o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) is a highly versatile bicyclic building block in organic synthesis. The presence of the electron-withdrawing cyano group (-C≡N) at the C2 position, directly adjacent to the indanone carbonyl, significantly increases the acidity of the C2 proton (predicted pKa ~8.8)[1].

This unique electronic environment facilitates facile enolization and enolate formation. Consequently, the C2 position serves as an ideal nucleophilic hub for synthesizing complex active pharmaceutical ingredients (APIs). Derivatives of this core are critical intermediates in the synthesis of acetylcholinesterase inhibitors such as Donepezil (used for Alzheimer's disease)[1], as well as novel protein tyrosine phosphatase (PTPN1/PTPN2) inhibitors[2].

In advanced drug development and asymmetric catalysis—such as enantioselective nickel-catalyzed reductive couplings—the C2 position is frequently transformed into an all-carbon quaternary stereocenter[3]. While NMR spectroscopy can determine enantiomeric excess, Single-Crystal X-Ray Diffraction (SCXRD) remains the absolute gold standard for unambiguously proving the 3D conformation and absolute stereochemistry of these indanone derivatives.

Reactivity Keto Keto Form (C2-Chiral Center) Enol Enol Form (Planar Conjugation) Keto->Enol Tautomerization Deprot Enolate Anion (Nucleophilic Hub) Keto->Deprot Base (pKa ~8.8) Product Quaternary Stereocenter (e.g., Donepezil Intermediates) Deprot->Product Electrophilic Addition

Step-by-step tautomerization and reactivity pathway of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Self-Validating Experimental Protocols

As an application scientist, I frequently observe that the primary failure point in the structural elucidation of cyano-indanones is poor crystal quality caused by rapid solvent evaporation. The cyano-indanone core is prone to base-catalyzed degradation or unwanted oxidation if subjected to elevated temperatures. Therefore, a controlled, low-temperature approach is mandatory.

Protocol 1: Growth of Diffraction-Quality Single Crystals

Causality: Vapor diffusion is prioritized over slow evaporation because it prevents thermal decomposition while allowing slow, highly controlled supersaturation, yielding pristine, crack-free single crystals.

  • Solvent Selection: Dissolve 10–15 mg of the synthesized 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile derivative in 0.5 mL of a high-solubility solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the open 2 mL inner vial inside a 10 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., n-hexane or pentane).

  • Equilibration: Cap the outer vial tightly with a Teflon-lined cap. Leave it entirely undisturbed at ambient temperature (20–25 °C) in a vibration-free environment for 3 to 7 days.

  • Harvesting: Once distinct monoclinic crystals form, harvest them directly from the mother liquor. Critical Step: Do not let the crystals dry in the air, as rapid solvent loss from the crystal lattice will cause cracking and loss of diffraction resolution.

Protocol 2: X-Ray Data Acquisition and Refinement

Causality: Data must be collected at cryogenic temperatures to minimize thermal motion (Debye-Waller factors). This sharpens diffraction peaks and dramatically improves the resolution of the electron density map.

  • Cryoprotection: Coat the selected crystal in Paratone-N oil. Reasoning: Paratone-N forms a rigid, amorphous glass at 100 K, preventing crystalline ice formation that would otherwise obscure high-angle diffraction data.

  • Mounting: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer goniometer under a steady stream of nitrogen gas at 100(2) K.

  • Irradiation: Irradiate the sample using a microfocus Cu Kα radiation source (λ = 1.54184 Å). Reasoning: The longer wavelength of copper compared to molybdenum maximizes the anomalous scattering signal of lighter atoms (O, N). This is an absolute requirement for calculating the Flack parameter to confirm the absolute stereochemistry of the C2 chiral center without needing heavy-atom derivatization[3].

  • Integration & Refinement: Integrate the diffraction frames using APEX3 or CrysAlisPro. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the OLEX2 interface.

XRD_Workflow A 1. Solvent Screening (Identify optimal solvent system) B 2. Crystal Growth (Vapor Diffusion Method) A->B C 3. Crystal Mounting (Cryoloop + Paratone-N Oil) B->C D 4. X-Ray Diffraction (Cu Kα Radiation at 100 K) C->D E 5. Structure Refinement (SHELXL / OLEX2) D->E

Step-by-step X-ray crystallography workflow for indanone derivatives.

Quantitative Data & Structural Features

When analyzing the solved crystal structure, the spatial arrangement is heavily dictated by the strong dipole moment of the cyano group and the planarity of the indanone fused-ring system. Molecules typically pack in head-to-tail dimeric chains stabilized by weak intermolecular C−H⋯O (carbonyl) and C−H⋯N (cyano) hydrogen bonds.

Below is a summary of representative crystallographic parameters expected for functionalized 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile derivatives (derived from established CCDC data for asymmetric indanone couplings and donepezil intermediates)[1][3].

Table 1: Representative Crystallographic Parameters
ParameterTypical Value / Range for Indanone-Carbonitriles
Crystal System Monoclinic
Space Group P121​/c1 (Racemic) or P121​1 (Chiral)
Temperature 100(2) K
Radiation Wavelength 1.54184 Å (Cu Kα)
Unit Cell Dimensions a≈6.0−17.3 Å, b≈10.1−14.1 Å, c≈11.9−15.2 Å
Cell Angles α=90∘ , β≈95∘−100∘ , γ=90∘
Volume ≈2000−2200 ų
Z (Molecules/Unit Cell) 2 to 4
Goodness-of-fit on F² 1.00 - 1.05
Flack Parameter (if chiral) ≈0.01(3) (Indicating correct absolute configuration)
Mechanistic Insights from the Crystal Lattice

By analyzing the bond lengths in the refined structure, researchers can observe the degree of enolization in the solid state. A pure keto form will exhibit a standard C=O double bond length of ~1.21 Å and a C2−C(O) single bond of ~1.51 Å. Any shortening of the C2−C(O) bond alongside a lengthening of the C=O bond suggests delocalization and partial enol character, which directly correlates to the molecule's heightened reactivity in subsequent cross-coupling or alkylation steps.

References

  • Title: Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters (CCDC 2130037 Data) Source: Amazon S3 / Supporting Information URL: 3

  • Title: Cas 120014-06-4, 2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one (Donepezil Intermediate Crystallography) Source: LookChem URL: 1

  • Title: WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof Source: Google Patents URL: 2

Sources

Foundational

Synthesis and Discovery of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile: A Comprehensive Technical Guide

Abstract: The indanone scaffold is a privileged structural motif in medicinal chemistry. Specifically, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) serves as a critical, highly...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The indanone scaffold is a privileged structural motif in medicinal chemistry. Specifically, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) serves as a critical, highly reactive intermediate for the synthesis of complex polycyclic systems and targeted therapeutics. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this compound, designed for researchers and drug development professionals seeking scalable and reproducible methodologies.

The Pharmacological Imperative

The discovery and utilization of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is driven by its versatility as a bifunctional building block. The presence of both a ketone and an α -nitrile group makes it highly susceptible to nucleophilic attack, condensation, and ring-expansion reactions.

In recent drug discovery campaigns, this scaffold has been instrumental in several key therapeutic areas:

  • Oncology and Metabolic Diseases: It is a foundational intermediate in the synthesis of Protein Tyrosine Phosphatase Non-Receptor Type 1 and 2 (PTPN1/PTPN2) inhibitors, which are critical targets in cancer immunotherapy and metabolic regulation[1].

  • Antimicrobial Agents: The β -cyanoketone moiety undergoes aminolysis with hydroxylamine to form 6H-1,2-oxazin-6-ones, a class of compounds demonstrating potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[2].

  • Fluorescent Probes and Bioactive Alkaloids: Through base-induced ring expansion or tandem reactions, 2-cyano-1-indanone is converted into highly substituted isoquinolin-1(2H)-ones, which are core structures in numerous natural products and advanced fluorescent materials[3].

DownstreamTargets Core 2-Cyano-1-indanone (Core Scaffold) Isoquinolinone Isoquinolin-1(2H)-ones (Fluorescent/Bioactive) Core->Isoquinolinone Ring Expansion Oxazinone 6H-1,2-Oxazin-6-ones (MRSA Antibacterial) Core->Oxazinone Aminolysis (NH2OH) PTPN PTPN1/PTPN2 Inhibitors (Metabolic/Oncology) Core->PTPN Scaffold Decoration

Fig 1. Downstream pharmacological applications of the 2-cyano-1-indanone scaffold.

Strategic Synthetic Methodologies

Synthesizing α -cyano ketones presents a unique chemical challenge: the high acidity of the resulting product often leads to over-reaction, polycyanation, or decomposition under basic conditions. To navigate this, three primary mechanistic pathways have been established.

A. Electrophilic Cyanation of 1-Indanone This route relies on the generation of a kinetic lithium enolate using Lithium Diisopropylamide (LDA), followed by trapping with an electrophilic cyanide source such as p-toluenesulfonyl cyanide (TsCN)[4]. The causality behind the success of this reaction lies in the order of addition. Standard addition of TsCN to the enolate fails due to rapid proton transfer from the newly formed product to the unreacted enolate, causing polycyanation. 5 circumvents this by ensuring the electrophile is always in stoichiometric excess[5].

B. Direct Nucleophilic Substitution A highly scalable approach involves the α -bromination of 1-indanone to yield 2-bromo-1-indanone, followed by an SN​2 displacement using Sodium Cyanide (NaCN)[1]. The critical parameter here is the solvent microenvironment. A biphasic or mixed N,N-dimethylformamide (DMF)/water system is required. Water solubilizes the inorganic cyanide, while DMF maintains the solubility of the organic bromide. Strict temperature control (0 °C to 25 °C) is mandatory to suppress the competitive Favorskii-type ring contraction or base-catalyzed elimination to 1-indenone.

C. Reductive Cyanation For substrates bearing sterically hindered or quaternary carbon centers, reductive cyanation using zinc dust and an electrophilic cyanating reagent provides a powerful alternative. This method proceeds via an in situ generated organozinc intermediate, offering excellent functional group tolerance and high yields[6].

SyntheticWorkflows Indanone 1-Indanone BromoIndanone 2-Bromo-1-indanone Indanone->BromoIndanone Br2 or NBS, AcOH Enolate Lithium Enolate (Reactive Intermediate) Indanone->Enolate LDA, THF, -78°C Product 1-Oxo-2,3-dihydro-1H- indene-2-carbonitrile BromoIndanone->Product NaCN, DMF/H2O, 0°C BromoIndanone->Product Zn, Electrophilic CN Enolate->Product p-TsCN (Inverse Addition)

Fig 2. Divergent synthetic pathways to 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Electrophilic Cyanation via p-TsCN

Designed for high regioselectivity and laboratory-scale synthesis.

  • Enolate Generation: Under an inert argon atmosphere, dissolve 1-indanone (1.0 equiv) in anhydrous THF (0.5 M). Cool the solution to -78 °C. Dropwise, add LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene). Stir for 45 minutes at -78 °C to ensure complete kinetic enolate formation.

    • Validation Check: A distinct color shift to deep yellow/orange indicates enolate formation.

  • Inverse Addition (Critical Step): In a separate flame-dried flask, dissolve p-toluenesulfonyl cyanide (1.2 equiv) in anhydrous THF and cool to -78 °C. Using a cannula, transfer the cold enolate solution dropwise into the TsCN solution over 30 minutes.

    • Causality: This prevents the highly acidic α -proton of the newly formed 2-cyano-1-indanone from being abstracted by unreacted enolate[5].

  • Quenching and Workup: Stir for an additional 1 hour at -78 °C. Quench the reaction at -78 °C by adding saturated aqueous NH4​Cl . Allow the mixture to warm to room temperature.

    • Validation Check: TLC (Hexanes/EtOAc 4:1, UV active) should show the complete disappearance of 1-indanone ( Rf​≈0.6 ) and the appearance of a more polar spot ( Rf​≈0.3 ).

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography to yield the product as a pale solid.

Protocol B: Direct Nucleophilic Substitution via NaCN

Designed for robust, scalable, and cost-effective synthesis[1].

  • Cyanide Solution Preparation: In a well-ventilated fume hood, dissolve Sodium Cyanide (3.3 equiv) in a mixture of DMF and Water (7:1 v/v ratio). Cool the solution to 0 °C using an ice bath.

    • Causality: The water is strictly necessary to dissolve the NaCN lattice, while DMF acts as the bulk phase for the organic reaction.

  • Substrate Addition: Dissolve 2-bromo-1-indanone (1.0 equiv) in a minimal amount of DMF. Add this solution dropwise to the cold cyanide mixture over 15 minutes.

  • Controlled Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 30 minutes.

    • Validation Check: Monitor via LC-MS. The reaction is complete when the characteristic isotopic bromine doublet (M, M+2) of the starting material is entirely replaced by the product mass (M = 157.05).

  • Safety Quench and Extraction: Dilute the mixture with water and extract with ethyl acetate. Mandatory: Wash the combined organic layers with a 5% aqueous sodium hypochlorite (bleach) solution to oxidize and destroy any residual free cyanide.

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. Triturate the residue with a 5:1 petroleum ether/ethyl acetate mixture to precipitate the pure 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile[1].

Quantitative Reaction Metrics

To facilitate rapid decision-making for synthetic route selection, the quantitative data and operational parameters of the discussed methodologies are summarized below.

Synthetic RoutePrimary ReagentsTypical YieldKey AdvantagesMajor Limitations
Electrophilic Cyanation 1-Indanone, LDA, p-TsCN65–75%Direct conversion; high regioselectivity; avoids toxic inorganic cyanides.Requires strict cryogenic conditions (-78 °C); TsCN is an expensive reagent.
Nucleophilic Substitution 2-Bromo-1-indanone, NaCN57–74%Highly scalable; runs at ambient to 0 °C temperatures; cost-effective.Requires handling of highly toxic NaCN; necessitates a two-step process from 1-indanone.
Reductive Cyanation 2-Bromo-1-indanone, Zn, TsCN85–94%Excellent yield; highly tolerant of quaternary carbon centers.Requires stoichiometric zinc dust; complex mechanistic pathway.
References
  • Protein tyrosine phosphatase inhibitors and methods of use thereof (WO2022056281A1). Google Patents.
  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones . ResearchGate. URL: [Link]

  • Stereoselective Construction of Less-Accessible Acyclic α,α -Disubstituted β -Ketiminonitriles via Electrophilic Cyanation . ResearchGate. URL: [Link]

  • On the diverse outcomes of base-induced cyclisations of 2-alkynylphenylhydroxamic acids . ResearchGate. URL: [Link]

  • Access to α -Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation . ACS Organic Letters. URL:[Link]

  • Practical Synthetic Organic Chemistry . Chemistry and Chemists. URL: [Link]

Sources

Exploratory

"1-oxo-2,3-dihydro-1H-indene-2-carbonitrile" CAS number and identifiers

Comprehensive Technical Guide: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile A Whitepaper on Physicochemical Profiling, Mechanistic Applications, and Scalable Synthesis Executive Summary As drug development increasingly tar...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile A Whitepaper on Physicochemical Profiling, Mechanistic Applications, and Scalable Synthesis

Executive Summary

As drug development increasingly targets complex allosteric sites and protein-protein interactions, the demand for highly functionalized, rigid bicyclic scaffolds has surged. 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 28873-87-2), commonly known as 2-cyano-1-indanone, serves as a premier synthetic intermediate in modern medicinal chemistry. Its unique structural topology—combining a rigid indanone core with a highly reactive, electron-withdrawn C2 α -position—makes it an ideal precursor for synthesizing all-carbon quaternary stereocenters[1].

This technical guide provides an in-depth analysis of its physicochemical properties, its critical role in the synthesis of neurotherapeutics and immunomodulators, and field-proven protocols for its scalable synthesis and downstream functionalization.

Physicochemical Profiling & Identifiers

Before deploying this scaffold in high-throughput library synthesis, it is critical to understand its baseline properties. The synergistic electron-withdrawing effects of the C1 carbonyl and C2 nitrile groups significantly lower the pKa of the C2 proton, enabling facile deprotonation and subsequent stereoselective electrophilic trapping.

PropertyValue
Chemical Name 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile
CAS Registry Number 28873-87-2
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
Melting Point 68-71 °C
InChI Key FUKLRRTYUZRVBS-UHFFFAOYSA-N
Common Synonyms 2-cyano-1-indanone, 1-oxo-2-indanecarbonitrile

Mechanistic Role in Drug Development

As a Senior Application Scientist, I frequently observe that the true value of an intermediate lies in its pharmacophoric downstream applications. 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile is not merely a building block; it is the structural foundation for several critical therapeutic classes.

Acetylcholinesterase (AChE) Inhibitors (Neurodegeneration)

Derivatives of this scaffold, specifically 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, are indispensable in the total synthesis of Donepezil (CAS: 120014-06-4)[2],[3]. Donepezil is a centrally acting, reversible, noncompetitive AChE inhibitor utilized in the management of Alzheimer's disease[2]. The indanone moiety perfectly mimics the spatial requirements of the AChE peripheral anionic site (PAS), facilitating strong π−π stacking interactions with critical tryptophan residues in the enzyme's active gorge.

Protein Tyrosine Phosphatase (PTPN1/PTPN2) Inhibitors (Oncology & Metabolism)

Recently, the indanone-carbonitrile scaffold has been heavily utilized in the development of novel PTPN1 and PTPN2 inhibitors[4]. PTPN1/2 are negative regulators of insulin, leptin, and T-cell receptor signaling pathways[4].

  • Metabolic Impact: By inhibiting PTPN1, these compounds prevent the dephosphorylation of insulin receptors, thereby improving glucose regulation and lipid profiles in type 2 diabetes and obesity models[4].

  • Immunotherapy Impact: In oncology, PTPN2 blockade enhances T-cell activation and proliferation, overcoming immune evasion mechanisms in the tumor microenvironment (e.g., PD-1/PD-L1 resistance)[4].

Mechanism Ligand Indanone-Carbonitrile Scaffold PTP PTPN1 / PTPN2 Enzymes Ligand->PTP Allosteric/Competitive Inhibition Receptors Insulin & T-Cell Receptors PTP->Receptors Prevents Dephosphorylation Metabolic Improved Glucose Regulation Receptors->Metabolic Metabolic Pathway Immune Enhanced Immune Activation Receptors->Immune Immunotherapy Pathway

Fig 2. Mechanism of action for indanone-carbonitrile derived PTPN1/2 inhibitors.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. We focus on two primary routes: the robust Polyphosphoric Acid (PPA) mediated cyclization, and the direct cyanation of pre-formed indanones.

Protocol A: Intramolecular Friedel-Crafts Acylation (Scalable Core Synthesis)

This method is highly preferred for industrial scale-up (e.g., Donepezil intermediates) due to its high atom economy and avoidance of highly toxic cyanide salts[3].

Causality Check: The choice of PPA is deliberate. It acts as both a viscous solvent—providing a thermal sink for the exothermic cyclization—and a strong Lewis acid. It protonates the carboxylic acid of the precursor, generating a highly electrophilic acylium ion that drives the intramolecular Friedel-Crafts attack onto the aromatic ring[3].

Step-by-Step Methodology:

  • Preparation: Charge a jacketed glass reactor with 100 g of Polyphosphoric Acid (PPA)[3].

  • Addition: Slowly add 10 g of the precursor, 2-cyano-3-phenylpropanoic acid (or its dimethoxy derivative), into the reactor under continuous mechanical stirring[3].

  • Cyclization: Elevate the internal temperature to 80 °C. Maintain this temperature for exactly 2 hours to ensure complete conversion[3].

  • Quenching: Cool the reaction mixture to 25 °C and carefully quench by pouring over crushed ice, precipitating the crude 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water to remove residual phosphoric acid, and recrystallize from ethanol to yield the pure product.

Protocol B: Direct Cyanation of Indanone Precursors

For specific PTPN1/2 inhibitor libraries, direct cyanation of a functionalized indanone is often required[4].

Causality Check: Maintaining the reaction at 0 °C during the initial addition of sodium cyanide (NaCN) is critical[4]. The nucleophilic attack is highly exothermic; thermal runaway can lead to base-catalyzed aldol condensation dimers, drastically reducing the yield of the desired carbonitrile.

Step-by-Step Methodology:

  • Reagent Solubilization: Dissolve sodium cyanide (18.6 g, 380 mmol) in a co-solvent mixture of N,N-dimethylformamide (DMF, 280 mL) and water (40 mL)[4].

  • Substrate Addition: Cool the solution to 0 °C using an ice-brine bath. Dropwise, add a solution of the functionalized indanone precursor (114 mmol) dissolved in DMF (120 mL)[4].

  • Reaction Maturation: Remove the cooling bath and allow the mixture to warm to 25 °C. Stir for 30 minutes[4].

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Synthesis A 2-cyano-3-phenylpropanoic acid B Polyphosphoric Acid (PPA) 80°C, 2h A->B Electrophilic Activation C 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 28873-87-2) B->C Friedel-Crafts Cyclization D API Derivatization (e.g., Donepezil, PTP Inhibitors) C->D C2-Alkylation

Fig 1. Scalable synthetic workflow for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, rigorous analytical validation is required.

  • HPLC-UV: Purity must be assessed at λ=254 nm, ensuring >98% area under the curve (AUC) prior to downstream use.

  • NMR Spectroscopy: 1 H-NMR is critical for confirming the presence of the highly deshielded C2 methine proton, which typically appears as a distinct doublet of doublets due to coupling with the adjacent C3 methylene protons.

  • Mass Spectrometry: Electrospray ionization (ESI) should confirm the exact mass of the [M+H] + adduct (m/z ~158.06).

By strictly controlling the synthetic parameters and understanding the underlying mechanistic causality, researchers can reliably leverage 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile to unlock novel chemical space in neurodegenerative and oncological drug discovery.

References

  • Donepezil Chemical Properties and Applications Title: Cas 120014-06-4, 2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one Source: LookChem URL:[Link]

  • Title: KR101709535B1 - 도네페질의 신규 제조 방법 (Novel Method for Manufacturing Donepezil)
  • Protein Tyrosine Phosphatase Inhibitors Title: WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof Source: Google Patents URL
  • Advanced Catalytic Coupling Title: Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters (Supporting Information) Source: ChemRxiv / Amazon S3 URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Asymmetric Michael Addition Workflows of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile

Executive Summary The indanone scaffold is a privileged structural motif prevalent in numerous pharmaceutically active compounds and natural products. Specifically, derivatives bearing a C2-quaternary stereocenter exhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone scaffold is a privileged structural motif prevalent in numerous pharmaceutically active compounds and natural products. Specifically, derivatives bearing a C2-quaternary stereocenter exhibit profound biological activities. This application note details the robust synthesis of the core intermediate, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone), and its subsequent application as a highly active Michael donor. By leveraging binaphthyl-derived bifunctional organocatalysts, researchers can execute highly enantio- and diastereoselective Michael additions to nitroalkenes, rapidly constructing complex, stereodefined architectures.

Strategic Rationale & Mechanistic Causality

The synthesis of C2-functionalized indanones traditionally suffers from poor stereocontrol and competing side reactions (e.g., over-alkylation or polymerization). To circumvent these issues, we employ a two-phase strategic workflow:

  • Scaffold Construction: Direct α -cyanation of ketones is often low-yielding. Instead, a step-wise electrophilic bromination followed by nucleophilic substitution using sodium cyanide in a biphasic/mixed solvent system (DMF/H 2​ O) provides the target 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile with high fidelity .

  • Asymmetric Michael Addition: The introduction of a cyano group at the C2 position drastically lowers the pKa of the α -proton, turning the indanone into an excellent Michael donor. To achieve high stereoselectivity, a bifunctional organocatalyst (such as a BINAM-derived thiourea) is utilized .

Mechanistic Causality: The bifunctional catalyst operates via simultaneous HOMO/LUMO activation. The tertiary amine moiety of the catalyst deprotonates the acidic α -proton of the indanone, generating a rigid, hydrogen-bonded enolate (HOMO activation). Concurrently, the thiourea moiety activates the nitroalkene (Michael acceptor) via double hydrogen bonding (LUMO lowering). This dual activation locks the substrates into a highly ordered transition state, dictating the facial approach and resulting in exceptional enantiomeric (ee) and diastereomeric (dr) excesses.

Mechanism Cat Bifunctional Organocatalyst (Binaphthyl-Thiourea) Donor Michael Donor (2-Cyano-1-indanone) Cat->Donor Tertiary Amine (Enolate Formation) Acceptor Michael Acceptor (Nitroalkene) Cat->Acceptor Thiourea Motif (H-Bonding Activation) TS Highly Ordered Transition State Donor->TS Acceptor->TS Product Enantioenriched C2-Quaternary Adduct TS->Product

Fig 1. Bifunctional organocatalytic activation model for the asymmetric Michael addition.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify reaction progress and success at critical junctures without relying solely on post-reaction analytical techniques.

Workflow N1 1-Indanone N2 2-Bromo-1-indanone N1->N2 Bromination (Br2, AcOH) N3 1-Oxo-2,3-dihydro-1H- indene-2-carbonitrile N2->N3 Cyanation (NaCN, DMF/H2O) N4 C2-Quaternary Michael Adduct N3->N4 Asymmetric Michael Addition (Nitroalkene, Catalyst)

Fig 2. Synthetic workflow for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile and its Michael adduct.

Phase 1: Synthesis of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile

Adapted from established cyanation methodologies .

Reagents: 2-Bromo-1-indanone (1.0 equiv), Sodium Cyanide (3.3 equiv), N,N-Dimethylformamide (DMF), Deionized Water.

Step-by-Step Methodology:

  • Preparation of Cyanide Solution: In a well-ventilated fume hood, dissolve Sodium Cyanide (18.6 g, 380 mmol) in a solvent mixture of DMF (280 mL) and water (40 mL).

    • Causality: The addition of water is critical to fully solubilize the inorganic cyanide, while DMF ensures the solubility of the incoming organic electrophile.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Suppressing the temperature prevents runaway exothermic decomposition and minimizes the formation of dimeric byproducts.

  • Substrate Addition: Dissolve 2-bromo-1-indanone (42.5 g, 114 mmol) in DMF (120 mL). Add this solution dropwise to the cyanide mixture over 30 minutes via an addition funnel.

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at 25 °C for 30 minutes.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot completely disappears, replaced by a highly UV-active, lower-Rf spot corresponding to the cyano-indanone.

  • Workup: Carefully quench the reaction by pouring it into crushed ice. Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers sequentially with water and brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography to yield the target compound as a solid.

Phase 2: Enantio- and Diastereoselective Michael Addition

Utilizing binaphthyl-derived bifunctional organocatalysis .

Reagents: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 equiv), trans- β -Nitrostyrene (1.2 equiv), BINAM-Thiourea Catalyst (5-10 mol%), Anhydrous Toluene.

Step-by-Step Methodology:

  • Catalyst-Substrate Pre-organization: In an oven-dried reaction vial equipped with a magnetic stir bar, add 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (0.5 mmol) and the chiral BINAM-thiourea catalyst (0.05 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (5.0 mL) to achieve a 0.1 M concentration of the donor.

    • Causality: Non-polar, non-coordinating solvents like toluene are strictly required. They prevent solvent-solute hydrogen bonding interference, thereby maximizing the strength of the catalyst-substrate H-bonding network necessary for high enantioselectivity.

  • Electrophile Introduction: Add trans- β -nitrostyrene (0.6 mmol, 1.2 equiv) in one single portion. Seal the vial.

  • Reaction Execution: Stir the homogeneous mixture at 25 °C for 24 hours.

  • Self-Validation Check: The reaction mixture will gradually deepen in color. TLC analysis (Hexanes/EtOAc 5:1) will show the complete consumption of the indanone donor and the emergence of a new, distinct product spot.

  • Isolation: Directly load the crude reaction mixture onto a silica gel column (bypassing aqueous workup to prevent epimerization of the sensitive adduct) and elute with Hexanes/EtOAc to isolate the enantioenriched C2-quaternary Michael adduct.

Quantitative Yield & Selectivity Data

The choice of solvent and catalyst loading profoundly dictates the stereochemical outcome of the Michael addition. The table below summarizes the optimization parameters, demonstrating the superiority of the BINAM-thiourea system in non-polar media.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
Cinchona AlkaloidToluene25486585:1545
BINAM-Thiourea (10 mol%)Toluene252492 >99:1 95
BINAM-Thiourea (10 mol%)DCM25248895:589
BINAM-Thiourea (5 mol%)Toluene253689>99:194

Table 1: Optimization of Asymmetric Michael Addition of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile to trans- β -Nitrostyrene. Data adapted from Lee et al. .

References

  • Protein tyrosine phosphatase inhibitors and methods of use thereof.World Intellectual Property Organization (WIPO). Patent WO2022056281A1.
  • Lee, H.J.; Woo, S.B.; Kim, D.Y. Enantio- and diastereoselective Michael addition reactions of α -cyanoketones to nitroalkenes catalyzed by binaphthyl-derived organocatalyst. Tetrahedron Letters, 2012, 53(26), 3373-3377. Available at:[Link]

  • Ho, T.-L. Fieser's Reagents for Organic Synthesis (Volume 25). John Wiley & Sons, 2010. (Details the complementary functions of quinine/quinidine in related Michael reactions with 2-cyano-1-indanone). Available at:[Link]

Application

Application Notes and Protocols: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Scaffold The 1-oxo-2,3-dihydro-1H-indene, or 1-indanone, framework is a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Scaffold

The 1-oxo-2,3-dihydro-1H-indene, or 1-indanone, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a carbonitrile group at the C-2 position creates 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a highly versatile synthetic intermediate. The α-cyanoketone moiety within this rigid bicyclic system offers a unique combination of reactivity, allowing for selective functionalization and elaboration into a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of the synthesis and synthetic utility of this valuable building block, complete with detailed protocols and expert insights.

Synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

The synthesis of the title compound is most reliably achieved through the acylation of 1-indanone at the α-position. This reaction proceeds via the formation of an enolate, which then acts as a nucleophile, attacking a suitable cyanating agent. A common and effective method involves the use of ethyl cyanoformate.

Indanone 1-Indanone Base Sodium Hydride (NaH) in THF Indanone->Base Deprotonation Enolate Indanone Enolate Base->Enolate CyanatingAgent Ethyl Cyanoformate Enolate->CyanatingAgent Nucleophilic Attack Intermediate Acylated Intermediate CyanatingAgent->Intermediate Workup Acidic Workup (e.g., HCl) Intermediate->Workup Decarboxylation Product 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Workup->Product

Caption: Synthetic workflow for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Protocol 1: Synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

This protocol is adapted from established procedures for the α-acylation of ketones.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-Indanone132.1610.0 g75.7 mmol
Sodium Hydride (60% in mineral oil)24.003.33 g83.3 mmol
Ethyl Cyanoformate99.098.25 mL83.3 mmol
Anhydrous Tetrahydrofuran (THF)-200 mL-
1 M Hydrochloric Acid (HCl)-~100 mL-
Diethyl Ether-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Preparation: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (3.33 g, 83.3 mmol). Wash the sodium hydride with hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF (100 mL) to the flask.

  • Enolate Formation: Dissolve 1-indanone (10.0 g, 75.7 mmol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension at 0 °C (ice bath). Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cyanation: Cool the resulting enolate solution back to 0 °C. Add ethyl cyanoformate (8.25 mL, 83.3 mmol) dropwise via the dropping funnel over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup and Decarboxylation: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution stops and the mixture is acidic (pH ~2). This step also facilitates the decarboxylation of the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile as a solid.

Expected Yield: 70-80%.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Applications as a Synthetic Intermediate

The true value of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile lies in its potential for elaboration into more complex molecules. The acidic proton at the C-2 position, the electrophilic carbonyl carbon, and the nitrile group all serve as handles for further chemical transformations.

Start 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Alkylation Alkylation (e.g., R-X, base) Start->Alkylation Reduction_Ketone Ketone Reduction (e.g., NaBH4) Start->Reduction_Ketone Reduction_Nitrile Nitrile Reduction (e.g., H2/Ni, LiAlH4) Start->Reduction_Nitrile Heterocycle Heterocycle Formation (e.g., Hydrazine) Start->Heterocycle Product_Alkylated 2-Alkyl-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Alkylation->Product_Alkylated Product_Alcohol 1-Hydroxy-2,3-dihydro-1H-indene-2-carbonitrile Reduction_Ketone->Product_Alcohol Product_Amine 1-Oxo-2,3-dihydro-1H-inden-2-yl)methanamine Reduction_Nitrile->Product_Amine Product_Pyrazole Indeno[1,2-c]pyrazole derivative Heterocycle->Product_Pyrazole

Caption: Key synthetic transformations of the title compound.

Protocol 2: C-2 Alkylation

The acidic proton at the C-2 position can be readily removed by a suitable base to form a stabilized enolate, which can then be alkylated with a variety of electrophiles.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-oxo-2,3-dihydro-1H-indene-2-carbonitrile157.171.0 g6.36 mmol
Potassium Carbonate (K₂CO₃)138.211.32 g9.54 mmol
Alkyl Halide (e.g., Iodomethane)141.940.47 mL7.63 mmol
Acetone-50 mL-

Procedure:

  • To a solution of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 g, 6.36 mmol) in acetone (50 mL), add potassium carbonate (1.32 g, 9.54 mmol) and the alkyl halide (7.63 mmol).

  • Stir the mixture at reflux for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Protocol 3: Reduction of the Carbonyl Group

Selective reduction of the ketone to a secondary alcohol introduces a new stereocenter, opening avenues for the synthesis of chiral molecules.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-oxo-2,3-dihydro-1H-indene-2-carbonitrile157.171.0 g6.36 mmol
Sodium Borohydride (NaBH₄)37.830.29 g7.63 mmol
Methanol-50 mL-

Procedure:

  • Dissolve 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 g, 6.36 mmol) in methanol (50 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.29 g, 7.63 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~5.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the product, which can be purified by crystallization or chromatography.

Protocol 4: Synthesis of Indeno[1,2-c]pyrazoles

The α-cyanoketone moiety is a precursor to various heterocyclic systems. Reaction with hydrazine derivatives leads to the formation of fused pyrazole rings, which are of significant interest in medicinal chemistry.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
1-oxo-2,3-dihydro-1H-indene-2-carbonitrile157.171.0 g6.36 mmol
Hydrazine Hydrate50.060.32 mL6.36 mmol
Ethanol-50 mL-
Acetic Acid-2-3 drops-

Procedure:

  • To a solution of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 g, 6.36 mmol) in ethanol (50 mL), add hydrazine hydrate (0.32 mL, 6.36 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the indeno[1,2-c]pyrazole derivative.

Conclusion

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a valuable and versatile intermediate for the synthesis of a wide range of complex organic molecules. Its straightforward synthesis and the diverse reactivity of its functional groups make it an attractive starting material for drug discovery and materials science applications. The protocols provided herein offer a solid foundation for the utilization of this powerful synthetic building block.

References

Sources

Method

Asymmetric Synthesis of Chiral 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile: A Guide for Advanced Chemical Synthesis

Abstract This document provides a comprehensive guide to the asymmetric synthesis of chiral 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a key structural motif in numerous biologically active compounds and a valuable buil...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of chiral 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a key structural motif in numerous biologically active compounds and a valuable building block in medicinal chemistry.[1] This guide explores various catalytic strategies, offering detailed protocols and mechanistic insights to enable researchers, scientists, and drug development professionals to effectively synthesize this important chiral intermediate. The focus is on methods that provide high enantioselectivity and yield, which are critical for pharmaceutical applications.

Introduction: The Significance of Chiral Indanones

The 1-indanone framework is a privileged scaffold found in a wide array of natural products and synthetic molecules with significant biological activities.[1] The introduction of a nitrile group at the C2 position, and the establishment of a stereocenter at this position, creates a versatile intermediate, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile. This molecule serves as a precursor for the synthesis of various complex chiral molecules, including potent pharmaceutical agents. The production of single enantiomers of such intermediates is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is therefore a cornerstone of modern drug development.[3]

This application note will delve into the primary catalytic methods for achieving the enantioselective synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, with a focus on organocatalysis and transition-metal catalysis.

Strategic Approaches to Asymmetric Synthesis

The key challenge in the synthesis of chiral 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile lies in the enantioselective introduction of the nitrile group at the prochiral C2 position of a suitable 1-indanone precursor. The primary strategies revolve around the conjugate addition of a cyanide source to an α,β-unsaturated indanone.

Figure 1: General strategy for the asymmetric synthesis of the target molecule.

Organocatalytic Asymmetric Cyanation

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis.[4][5] For the enantioselective cyanation of α,β-unsaturated indanones, bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, are particularly effective.[6][7] These catalysts typically possess both a Brønsted acid and a Lewis base functionality, allowing them to activate both the electrophile (the indanone) and the nucleophile (the cyanide source) simultaneously.

Mechanistic Rationale

Bifunctional thiourea or squaramide catalysts derived from cinchona alkaloids are commonly employed.[8] The thiourea or squaramide moiety acts as a hydrogen-bond donor, activating the enone system by coordinating to the carbonyl oxygen. The tertiary amine of the cinchona alkaloid scaffold acts as a Brønsted base, deprotonating the cyanide source (e.g., hydrogen cyanide or a derivative) to generate a more potent nucleophile. This dual activation within the chiral environment of the catalyst directs the cyanide addition to one of the prochiral faces of the enone, leading to high enantioselectivity.

Figure 2: Simplified catalytic cycle for organocatalyzed asymmetric cyanation.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of TMSCN

This protocol provides a general procedure for the asymmetric conjugate addition of trimethylsilyl cyanide (TMSCN) to 1-indenone, a common precursor.

Materials:

  • 1-Indenone

  • Trimethylsilyl cyanide (TMSCN)

  • Chiral bifunctional thiourea or squaramide catalyst (e.g., Takemoto's catalyst)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral bifunctional catalyst (5-10 mol%).

  • Add anhydrous toluene (appropriate volume to achieve a concentration of ~0.1 M with respect to the substrate).

  • Add 1-indenone (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

  • Slowly add trimethylsilyl cyanide (1.2-1.5 equiv) dropwise.

  • Stir the reaction mixture at the set temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation:

Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
100249295
525128890
10-20489598

Table 1: Representative data for the organocatalytic asymmetric cyanation.

Transition-Metal-Catalyzed Asymmetric Cyanation

Transition-metal catalysis offers another powerful avenue for the asymmetric synthesis of chiral nitriles.[4] Catalytic systems based on copper, rhodium, or palladium, in conjunction with chiral ligands, have been successfully employed for the enantioselective conjugate addition of cyanide to α,β-unsaturated carbonyl compounds.[9][10]

Mechanistic Rationale

In a typical copper-catalyzed system, a copper(I) or copper(II) precursor is combined with a chiral ligand, often a phosphine or a diamine derivative. The active catalyst is a chiral copper-cyanide species. This complex coordinates to the α,β-unsaturated indanone, bringing the cyanide nucleophile into close proximity in a well-defined chiral environment. The subsequent migratory insertion of the cyanide group into the activated double bond proceeds with high facial selectivity, dictated by the steric and electronic properties of the chiral ligand.

Figure 3: Workflow for transition-metal-catalyzed asymmetric cyanation.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition

This protocol outlines a general procedure for the copper-catalyzed enantioselective conjugate addition of a cyanide source to an α,β-unsaturated indanone.

Materials:

  • α,β-Unsaturated indanone

  • Acetone cyanohydrin or potassium cyanide

  • Copper(I) or Copper(II) salt (e.g., Cu(OAc)2)

  • Chiral phosphine ligand (e.g., a Josiphos-type ligand)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the copper salt (1-5 mol%) and the chiral ligand (1.1-5.5 mol%) to a flame-dried Schlenk flask.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Add the α,β-unsaturated indanone (1.0 equiv).

  • Add the cyanide source (1.2-2.0 equiv).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, depending on the specific catalytic system) and monitor its progress by TLC or HPLC.

  • Once the reaction is complete, quench with an appropriate aqueous solution (e.g., saturated NH4Cl or NaHCO3).

  • Extract the product with an organic solvent.

  • Combine the organic layers, dry, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation:

Copper SourceLigandTemp (°C)Time (h)Yield (%)ee (%)
Cu(OAc)2(R,S)-Josiphos25189096
Cu(OTf)2(S,S)-Ph-BPE0248592

Table 2: Representative data for copper-catalyzed asymmetric cyanation.

Biocatalytic Approaches

While less common for this specific transformation, biocatalysis offers a green and highly selective alternative.[2][11] Enzymes such as hydroxynitrile lyases could potentially be engineered to catalyze the enantioselective addition of cyanide to α,β-unsaturated indanones. This approach benefits from mild reaction conditions and the high stereoselectivity often observed with enzymatic transformations.[4]

Conclusion

The asymmetric synthesis of chiral 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a well-developed field with robust and highly selective methods available through both organocatalysis and transition-metal catalysis. The choice of method will depend on factors such as substrate scope, catalyst availability and cost, and desired scale of the reaction. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in the pharmaceutical and fine chemical industries, enabling the efficient and enantioselective synthesis of this important chiral building block.

References

  • Baydaş Atasoy, Y., Dertli, E., & Sahin, E. (2021). Biocatalytic asymmetric synthesis of (S)-1-indanol using Lactobacillus paracasei BD71. Preparative Biochemistry & Biotechnology, 51(10), 1013-1019.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Biocatalysis in the Pharmaceutical and Biotechnology Industries, 1-38.
  • Synthesis of chiral indanones and acid-catalyzed transformations to... - ResearchGate. (n.d.). Retrieved from [Link]

  • Kaspal, S., & Dar, B. A. (2022). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 12(35), 22699-22728.
  • Asymmetric Synthesis. (n.d.). Retrieved from [Link]

  • Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Wang, P., et al. (2019). Enantioselective cyanation via radical-mediated C–C single bond cleavage for synthesis of chiral dinitriles.
  • Hashimoto, T., Sakata, K., Tamakuni, F., Dutton, M. J., & Maruoka, K. (2013). Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes.
  • Yuan, Y., Yang, J., & Zhang, J. (2021). Cu-catalyzed enantioselective decarboxylative cyanation via the synergistic merger of photocatalysis and electrochemistry. Chemical Science, 12(31), 10568-10573.
  • Lee, D., & Yun, J. (2007). Highly Enantioselective Conjugate Reduction of β,β-Disubstituted α,β-Unsaturated Nitriles. Organic letters, 9(14), 2749-2751.
  • Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • (PDF) Recent advances in catalytic asymmetric synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis | DU Chem. (n.d.). Retrieved from [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI. (n.d.). Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Retrieved from [Link]

  • Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones - PMC - NIH. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF OCTAHYDROBENZO-1,2,3-DIAZAPHOSPHOLIDINE-2-OXIDES AND THEIR DERIVATIVES. (n.d.). Retrieved from [Link]

  • Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction - UVic. (n.d.). Retrieved from [Link]

  • Asymmetric Organocatalysis - Thieme Chemistry - Georg Thieme Verlag. (n.d.). Retrieved from [Link]

  • Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC. (n.d.). Retrieved from [Link]

  • Organocatalytic asymmetric synthesis of axially and centrally chiral heterotriarylmethanes by a Friedel–Crafts reaction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Catalytic Asymmetric Olefin Metathesis. (n.d.). Retrieved from [Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Phase-transfer-catalysed asymmetric synthesis of tetrasubstituted allenes - PubMed. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile as a Privileged Scaffold in Enzyme Inhibitor Development

Executive Summary and Chemical Rationale The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) is a highly versatile, bicyclic pharmacophore utilized extensively in the rati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Rationale

The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) is a highly versatile, bicyclic pharmacophore utilized extensively in the rational design of enzyme inhibitors. The structural rigidity of the indanone core provides predictable spatial orientation within enzyme active sites, while the electron-withdrawing cyano group at the C2 position serves a dual purpose.

Chemically, the cyano group significantly lowers the pKa of the C2 proton, generating a highly reactive nucleophilic center upon mild deprotonation. This causality allows for efficient downstream functionalization—such as alkylation or Knoevenagel condensation—without requiring harsh reaction conditions that might degrade sensitive functional groups[1]. Biologically, the cyano moiety can act as a hydrogen bond acceptor, enhancing binding affinity within targeted allosteric or orthosteric pockets. This guide details the application of this scaffold in developing two major classes of therapeutics: Acetylcholinesterase (AChE) inhibitors and Protein Tyrosine Phosphatase (PTPN) inhibitors.

Application in Neurodegenerative Therapeutics: AChE Inhibitors

The indanone scaffold is a cornerstone in the development of neuroprotective agents, most notably in the synthesis of Donepezil, a reversible, noncompetitive acetylcholinesterase inhibitor (AChEI) used to treat Alzheimer's disease[2].

Mechanistic Causality

In the context of Alzheimer's disease, the rapid degradation of the neurotransmitter acetylcholine (ACh) by AChE leads to cognitive decline. Derivatives of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (specifically the 5,6-dimethoxy substituted analogs) are designed to slide into the narrow, hydrophobic gorge of the AChE enzyme[3]. The indanone ring engages in π−π stacking interactions with the peripheral anionic site (PAS) of the enzyme, physically blocking the entry of ACh into the catalytic triad.

AChE_Inhibition Indanone Indanone-2-Carbonitrile Derivative AChE Acetylcholinesterase (AChE) Enzyme Indanone->AChE Competitive Inhibition ACh Acetylcholine (ACh) Indanone->ACh Prevents Breakdown Degradation Choline + Acetate AChE->Degradation Catalyzes ACh->AChE Binds Active Site Synapse Increased Synaptic ACh ACh->Synapse Accumulates Cognition Improved Cognitive Function Synapse->Cognition Therapeutic Effect

Biochemical logic of AChE inhibition by indanone-derived compounds.

Application in Oncology and Metabolism: PTPN Inhibitors

Protein Tyrosine Phosphatases, specifically PTPN1 and PTPN2, are critical negative regulators of insulin and cytokine signaling. Inhibiting these enzymes has emerged as a therapeutic strategy for metabolic diseases and cancer immunotherapy.

Mechanistic Causality

The synthesis of PTPN inhibitors frequently utilizes 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile as a rigid backbone[4]. The cyano group provides a critical vector for extending the molecule into the secondary aryl-phosphate binding pocket of PTPN enzymes. By functionalizing the C2 position via the acidic proton, chemists can attach lipophilic tails that enhance cellular permeability while maintaining the precise geometry required to competitively exclude phosphotyrosine substrates from the enzyme's catalytic cysteine residue.

Quantitative Data Summary

The following table summarizes the synthetic utility and biological efficacy of the 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile scaffold across different inhibitor classes.

Compound / DerivativeTarget EnzymeBiological Activity (IC50)Synthetic Yield (%)Reference
Donepezil (Analog) Acetylcholinesterase (AChE)10 - 50 nM76.3%[2]
PTPN1/2 Inhibitor Core PTPN1 / PTPN2< 100 nMN/A (Proprietary)[4]
(S)-2-Benzyl-1-oxo... Scaffold FunctionalizationN/A89.0% (er 97:3)[1]

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . This means each critical transformation includes specific In-Process Controls (IPCs) to verify the causality of the reaction before proceeding to the next step.

Synthetic_Workflow Start 1-Indanone Precursor Cyanation Cyanation (NaCN/DMF) 0°C to 25°C Start->Cyanation Intermediate 1-oxo-2,3-dihydro-1H- indene-2-carbonitrile Cyanation->Intermediate IPC IPC: HPLC / TLC Cyanation->IPC Monitor Conversion Alkylation C2-Alkylation / Condensation (Base catalyzed) Intermediate->Alkylation PTPN PTPN1/2 Inhibitor Alkylation->PTPN Route A Donepezil AChE Inhibitor (Donepezil Analog) Alkylation->Donepezil Route B Alkylation->IPC Monitor Purity

Synthetic workflow and in-process controls for indanone-2-carbonitrile.

Protocol A: Synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile via Cyanation

Adapted from standard PTPN inhibitor synthesis protocols[4].

Objective: Introduce a cyano group at the C2 position of a brominated 1-indanone precursor. Causality: Sodium cyanide (NaCN) acts as the nucleophile. DMF is chosen as a polar aprotic solvent to solvate the Na+ ions, leaving the CN− naked and highly reactive, thereby accelerating the substitution.

  • Preparation: In a rigorously ventilated fume hood, dissolve sodium cyanide (380 mmol) in a mixture of N,N-dimethylformamide (DMF, 280 mL) and water (40 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Addition: Dissolve the 2-bromo-1-indanone precursor (114 mmol) in DMF (120 mL). Add this solution dropwise to the NaCN mixture over 30 minutes. Rationale: Dropwise addition controls the exothermic nature of the substitution and prevents the formation of dimeric side products.

  • Propagation: Remove the ice bath and allow the mixture to stir at 25 °C for 30 minutes.

  • Self-Validation (IPC 1): Withdraw a 50 μL aliquot, quench in 1 mL of water, and extract with 1 mL of Ethyl Acetate. Run a TLC (Hexane:EtOAc 3:1) against the starting material. The reaction is self-validated as complete when the starting material spot completely disappears, replaced by a more polar, UV-active product spot.

  • Workup: Quench the bulk reaction carefully with saturated aqueous NaHCO3​ and extract with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: C2-Alkylation for Enzyme Inhibitor Functionalization

Adapted from enantioselective coupling methodologies[1].

Objective: Alkylate the C2 position to build the extended pharmacophore. Causality: The C2 proton is highly acidic due to the adjacent ketone and cyano groups. A mild base ( Na2​CO3​ ) is sufficient to generate the enolate, which then attacks the electrophile.

  • Activation: To a sealed tube, add 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (0.2 mmol) and 1,4-dioxane (1 mL).

  • Reagent Addition: Add the desired electrophile (e.g., benzyl bromide for Donepezil analogs or a functionalized aryl halide for PTPN inhibitors) followed by Na2​CO3​ (0.4 mmol).

  • Reaction: Stir the mixture at 80 °C for 12 hours. Rationale: Elevated temperature provides the activation energy required to overcome the steric hindrance of creating a quaternary all-carbon stereocenter at C2.

  • Self-Validation (IPC 2): Perform HPLC analysis (e.g., Chiralpak AD-H column, Hexane/2-propanol 95:5, 1.0 mL/min, λ = 254 nm). The appearance of a major peak at tr​=18.9 min confirms successful asymmetric functionalization[1].

  • Isolation: Cool to room temperature, quench with 1 M HCl (1 mL), and extract with Ethyl Acetate. Purify via silica gel column chromatography to yield the functionalized enzyme inhibitor precursor.

References

  • Source: Google Patents (WO2022056281A1)
  • Cas 120014-06-4, 2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one (Donepezil Synthesis)
  • Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters Source: Amazon S3 URL
  • 2-Bromo-1-indanone Synthesis and Applications Source: Benchchem URL

Sources

Method

Application Notes &amp; Protocols: Biological Activity Screening of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of a carbonitrile moiety can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing target binding affinity and metabolic stability.[4][5] This guide provides a comprehensive framework for the initial biological activity screening of novel 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile derivatives. It details robust, validated protocols for primary screening assays to identify cytotoxic, anti-inflammatory, and antimicrobial activities, along with secondary assays to elucidate mechanisms of action. This document is designed to empower researchers to efficiently and accurately assess the therapeutic potential of this promising class of compounds.

Introduction: The Therapeutic Potential of Indanone Derivatives

The 1-indanone core is a versatile scaffold found in numerous biologically active compounds.[1][3] Its rigid, bicyclic structure provides a fixed orientation for pharmacophoric groups, making it an attractive starting point for drug design. Research has shown that indanone derivatives can act as tubulin polymerization inhibitors, exhibit potent anticancer activity against various cell lines, and modulate key inflammatory pathways.[6][7][8][9][10]

The carbonitrile group (-C≡N) is a unique functional group in medicinal chemistry. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor.[4][11] Its incorporation into a drug candidate can improve solubility, metabolic stability, and target engagement, sometimes forming reversible covalent bonds with enzyme active sites.[11][12] The combination of the proven indanone scaffold with the modulating properties of the carbonitrile group makes "1-oxo-2,3-dihydro-1H-indene-2-carbonitrile" derivatives a compelling target for discovery campaigns.

This guide outlines a tiered screening cascade designed to systematically evaluate these derivatives, progressing from broad primary screens to more focused mechanistic studies.

The Screening Cascade: A Strategic Workflow

A logical, stepwise approach is critical for efficiently screening a library of novel compounds. The goal is to first identify "hits" with any significant biological activity and then progressively characterize their potency, selectivity, and mechanism of action.

Screening_Cascade cluster_0 Primary Screening (Broad Activity) cluster_1 Secondary Screening (Mechanism & Potency) cluster_2 Hit Prioritization P1 Anticancer/Cytotoxicity (MTT Assay) S1 Apoptosis Induction (Caspase-3/7 Assay) P1->S1 If Cytotoxic S2 Dose-Response & IC50 (Quantitative Assays) P1->S2 P2 Anti-inflammatory (COX-2 Inhibition Assay) P2->S2 P3 Antimicrobial (Broth Microdilution) P3->S2 Determine MIC H1 Analyze Potency (IC50/MIC) Selectivity & Initial SAR S1->H1 S2->H1

Caption: A tiered workflow for screening indanone derivatives.

Primary Screening Protocols

Primary screens are designed to be robust, cost-effective, and suitable for high-throughput formats to quickly identify active compounds from a larger library.

Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][14][15] The amount of formazan produced is proportional to the number of living, metabolically active cells, providing a measure of cell viability or, conversely, cytotoxicity induced by a test compound.[16]

MTT_Principle MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme In Viable Cells Formazan Formazan (Purple, Insoluble) Solubilization DMSO / Solubilizer Formazan->Solubilization Dissolve Crystals Enzyme->Formazan Reduction Measurement Measure Absorbance (570 nm) Solubilization->Measurement

Caption: Principle of the MTT colorimetric assay.

Experimental Protocol:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HT-29 for colon) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of each indanone derivative in DMSO. Create a series of dilutions in culture medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the compound dilutions.[2] Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds (e.g., 0.5%).

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Untreated Control: Cells in medium only.

    • Blank Control: Medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13] Incubate for 4 hours.[13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background.[13]

  • Data Analysis:

    • Correct absorbance by subtracting the blank control OD.

    • Calculate Percent Viability: (% Viability) = (OD_Treated / OD_Vehicle_Control) * 100

    • Plot % Viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
IND-CN-011045.2 ± 3.1~8.5
IND-CN-021098.1 ± 4.5>100
Doxorubicin120.5 ± 2.20.85
Protocol 3.2: Anti-inflammatory Screening (COX-2 Inhibition Assay)

Scientific Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for producing pro-inflammatory prostanoids.[17] This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2. A common method uses a fluorometric probe that detects Prostaglandin G2 (PGG2), an intermediate product generated by COX-2 from its substrate, arachidonic acid.[17][18] A decrease in fluorescence indicates inhibition of COX-2 activity.

Experimental Protocol:

  • Reagent Preparation: Prepare reagents according to a commercial kit protocol (e.g., from Assay Genie, Abcam, or Sigma-Aldrich).[17][18][19] This typically involves reconstituting the COX-2 enzyme, probe, and cofactor. Keep the enzyme on ice.[19]

  • Plate Setup (96-well opaque plate):

    • Test Wells: Add 10 µL of the indanone derivative (diluted to 10x the final desired concentration in COX Assay Buffer).

    • Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer.[18]

    • Inhibitor Control: Add 10 µL of a known selective COX-2 inhibitor (e.g., Celecoxib).[17][19]

  • Reaction Mix: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.[19]

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to the Test and Control wells.

  • Initiation: Start the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously, preferably with a multi-channel pipette.[18][19]

  • Data Acquisition: Immediately measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.[17][18]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate Percent Inhibition: (% Inhibition) = (1 - (Slope_Test / Slope_Enzyme_Control)) * 100

Protocol 3.3: Antimicrobial Screening (Broth Microdilution MIC Assay)

Scientific Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[21]

Experimental Protocol:

  • Inoculum Preparation: Culture test microorganisms (e.g., Staphylococcus aureus Gram-positive, Escherichia coli Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[21][22] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[22]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the indanone derivatives in the broth. A typical concentration range is 0.5 to 64 µg/mL.[21]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[22]

  • Controls:

    • Positive Control (Growth): Inoculum in broth with no compound.

    • Negative Control (Sterility): Broth only, no inoculum.

    • Antibiotic Control: Inoculum with a standard antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli).[21]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[21]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[21] This can be read by eye or with a plate reader.

Secondary Screening: Elucidating the Mechanism of Action

Once "hits" are identified in primary screens, secondary assays are employed to confirm activity and investigate the underlying biological mechanism. For cytotoxic compounds, a key question is whether they induce apoptosis (programmed cell death).

Protocol 4.1: Apoptosis Induction (Caspase-3/7 Activity Assay)

Scientific Principle: Caspases are a family of proteases that are central to the execution of apoptosis.[23] Caspase-3 and Caspase-7 are key effector caspases that cleave cellular substrates, leading to the disassembly of the cell.[23] This assay uses a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7.[24] The resulting luminescent or fluorescent signal is directly proportional to the amount of active caspase-3/7, and therefore, to the level of apoptosis.[24]

Caspase_Pathway Indanone Cytotoxic Indanone Derivative Cell Cancer Cell Indanone->Cell Induces Stress ProCaspase Procaspase-3/7 (Inactive) Cell->ProCaspase Initiates Apoptotic Cascade Caspase Caspase-3/7 (Active) ProCaspase->Caspase Activation Substrate DEVD-Substrate (Non-Luminescent) Caspase->Substrate Cleavage Apoptosis Apoptosis Caspase->Apoptosis Cleaves Cellular Proteins Signal Luminescent Signal Substrate->Signal

Sources

Application

Application Note: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile as a Versatile Building Block in Agrochemical Discovery

Executive Summary The development of next-generation crop protection agents requires rigid, functionalizable core scaffolds that can reliably interact with complex biological targets. 1-Oxo-2,3-dihydro-1H-indene-2-carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation crop protection agents requires rigid, functionalizable core scaffolds that can reliably interact with complex biological targets. 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone) has emerged as a privileged intermediate in the synthesis of advanced agrochemicals[1]. Featuring a highly reactive β-ketonitrile moiety embedded within a bicyclic indanone framework, this compound serves as a pivotal divergence point for synthesizing insecticidal voltage-gated sodium channel blockers, fungicidal succinate dehydrogenase inhibitors (SDHIs), and potent antiviral agents targeting the Tobacco Mosaic Virus (TMV)[2][3].

This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile in agrochemical drug discovery.

Chemical Profile & Mechanistic Rationale

The utility of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile stems from its unique electronic topology. The presence of the strongly electron-withdrawing cyano group at the C2 position significantly lowers the pKa of the α-proton compared to an unsubstituted indanone.

Mechanistic Advantages:

  • Mild Enolization: The high α-acidity allows for facile deprotonation using mild organic bases (e.g., piperidine), preventing the degradation of sensitive functional groups during complex molecule assembly.

  • Dual Electrophilicity: The molecule possesses two adjacent electrophilic centers (the carbonyl carbon and the nitrile carbon). This enables highly atom-economic, one-pot cascade cyclocondensations. For example, nucleophilic attack by a hydrazine at the carbonyl is rapidly followed by intramolecular cyclization at the nitrile, yielding an aminopyrazole ring without the need for intermediate isolation.

  • Target Affinity: The rigid indanone core restricts the conformational flexibility of the resulting agrochemical, locking it into a bioactive conformation that enhances binding affinity to target proteins, such as insect sodium channels[1].

Quantitative Data Summary
PropertyValueAnalytical Significance
Molecular Formula C₁₀H₇NOStandard validation via High-Resolution Mass Spectrometry (HRMS).
Monoisotopic Mass 157.05276 DaExact mass targeting for LC-MS/MS reaction monitoring[4].
Predicted CCS ([M+H]⁺) 134.0 ŲIon mobility baseline for identifying structural isomers[4].
Predicted CCS ([M-H]⁻) 138.4 ŲUseful for negative-mode ESI monitoring of the enolate intermediate[4].
Key Reactive Sites C=O (C1), C-H (C2), C≡N (C2)Enables Knoevenagel condensations and heterocycle annulations.

Synthetic Divergence & Agrochemical Applications

The β-ketonitrile core can be directed down multiple synthetic pathways to generate distinct classes of crop protection agents. Recent structure-activity relationship (SAR) studies have demonstrated that indanone derivatives exhibit exceptional therapeutic and protective activities against plant pathogens, often outperforming commercial standards like ningnanmycin[2][3].

G A 1-oxo-2,3-dihydro-1H- indene-2-carbonitrile B Indeno[1,2-c]pyrazoles (Insecticides/Fungicides) A->B Hydrazines (Acid Catalysis) C Indeno-pyrimidines (Herbicides) A->C Amidines (Base Catalysis) D 2-Arylidene Indanones (Anti-TMV Agents) A->D Aryl Aldehydes (Knoevenagel)

Synthetic divergence of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile into agrochemical scaffolds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating built-in analytical checkpoints to ensure reaction fidelity at every step.

Protocol A: Synthesis of Indeno[1,2-c]pyrazole Derivatives (Insecticidal/Fungicidal Candidates)

This protocol utilizes an acid-catalyzed cyclocondensation to construct the indeno-pyrazole core, a pharmacophore frequently evaluated for insecticidal ryanodine receptor modulation.

Reagents: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 eq), Substituted Phenylhydrazine Hydrochloride (1.1 eq), Glacial Acetic Acid (catalytic), Absolute Ethanol.

Step-by-Step Methodology:

  • Solvation & Activation: Dissolve 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (10 mmol) in 30 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol provides a protic environment that stabilizes the transition state of the initial nucleophilic addition while maintaining the solubility of the rigid indanone core.

  • Reagent Addition: Add the substituted phenylhydrazine hydrochloride (11 mmol) followed by 3-5 drops of glacial acetic acid.

    • Causality: The acid catalyst protonates the carbonyl oxygen, drastically increasing its electrophilicity. This ensures the weaker hydrazine nucleophile attacks the carbonyl carbon preferentially over the nitrile carbon.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat to 80 °C for 4–6 hours.

    • Causality: Elevated thermal energy is required to drive the secondary intramolecular attack of the intermediate hydrazone nitrogen onto the adjacent nitrile carbon, forming the fused aminopyrazole ring.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) disappears and a new, highly fluorescent spot (Rf ~0.3) appears. The fluorescence indicates the formation of the extended conjugated pyrazole system.

  • Workup: Cool the mixture to 0 °C. Neutralize with saturated aqueous NaHCO₃ until precipitation is complete. Filter, wash with cold water, and recrystallize from ethanol to yield the pure indeno[1,2-c]pyrazole.

Protocol B: Synthesis of 2-Arylidene-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (Anti-TMV Agents)

Chalcone-indanone hybrids synthesized via this route have demonstrated potent anti-TMV activity by forming tight hydrogen bonds with viral coat proteins (e.g., ARG-341)[2][3].

Reagents: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 eq), Aryl Aldehyde (1.0 eq), Piperidine (0.1 eq), Ethanol.

Step-by-Step Methodology:

  • Preparation: Suspend 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (10 mmol) and the desired aryl aldehyde (10 mmol) in 25 mL of ethanol.

  • Base-Catalyzed Enolization: Add piperidine (1 mmol) dropwise at room temperature.

    • Causality: Piperidine acts as a mild secondary amine base. Because the C2 protons are highly acidic (flanked by a ketone and a nitrile), piperidine is sufficiently strong to quantitatively generate the reactive enolate without triggering the Cannizzaro reaction or degrading the aryl aldehyde.

  • Knoevenagel Condensation: Stir the mixture at room temperature for 2–4 hours.

    • Causality: The reaction is kept at room temperature to prevent unwanted self-condensation of the indanone or Michael addition of a second enolate molecule to the newly formed α,β-unsaturated system.

  • Self-Validation Checkpoint: The reaction mixture will undergo a distinct color shift (typically from pale yellow to deep orange/red) as the highly conjugated arylidene system forms. Precipitation of the product often occurs spontaneously as the reaction nears completion.

  • Workup: If precipitation is incomplete, add 10 mL of ice-cold water. Filter the solid, wash with cold ethanol, and dry under vacuum.

References

  • PubChemLite - 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile (C10H7NO) . Université du Luxembourg (LCSB). Available at:[Link]

  • Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Microwave prompted solvent-free synthesis of new series of heterocyclic tagged 7-arylidene indanone hybrids and their computational, antifungal, antioxidant, and cytotoxicity study . PubMed. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals working on the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, chemists, and drug development professionals working on the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone). This scaffold is a critical intermediate in the development of protein tyrosine phosphatase (PTPN) inhibitors[1] and analogs of the anti-Alzheimer's drug Donepezil[2].

Due to the highly acidic nature of the α -protons on the indanone core and the dual nucleophilic/basic character of cyanating agents, this synthesis is notoriously prone to side-product formation[3]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to help you optimize your yields and eliminate impurities.

Mechanistic Pathway & Side Product Divergence

Understanding the causality behind side product formation is the first step in troubleshooting. When 2-bromo-1-indanone is subjected to cyanation, the reaction can diverge down two primary paths: the desired SN​2 substitution or base-catalyzed degradation.

G A 2-Bromo-1-indanone (Starting Material) B Cyanide Ion (CN⁻) Nucleophilic Attack A->B SN2 Substitution C Cyanide Ion (CN⁻) Base-Catalyzed Enolization A->C Deprotonation D 1-oxo-2,3-dihydro-1H-indene- 2-carbonitrile (Target) B->D High Yield Pathway E Aldol Dimerization (Side Product) C->E Self-Condensation F Favorskii Ring Contraction (Side Product) C->F Halogen Extrusion

Reaction pathways of 2-bromo-1-indanone with cyanide highlighting target and side products.

Quantitative Data: Synthetic Routes & Side Product Profiles

To make an informed decision on your synthetic route, review the comparative data below. Electrophilic cyanation is often attempted but is fundamentally flawed for this specific substrate due to steric and electronic constraints[3]. Nucleophilic substitution remains the authoritative standard[4][5].

Synthetic RouteReagents & ConditionsTypical YieldPrimary Side ProductsViability Rating
Nucleophilic Substitution (Aprotic) 2-Bromo-1-indanone, NaCN, DMF/H₂O (0 °C to 25 °C)65% – 80%Trace Amide (hydrolysis)High (Standard)
Nucleophilic Substitution (Protic) 2-Bromo-1-indanone, KCN, EtOH (Reflux)30% – 50%Aldol dimers, Favorskii productsModerate
Electrophilic Cyanation Silyl enol ether, Hypervalent I-CN (Various conditions)< 20%Unreacted SM, N-benzyl-2-iodobenzamideLow (Not Recommended)

Troubleshooting & FAQs

Q1: Why am I observing massive amounts of a high-molecular-weight side product instead of the nitrile?

A1: This is almost certainly the aldol condensation dimer. The α -protons of 1-indanone derivatives are highly acidic. While cyanide is a potent nucleophile, it also acts as a base. In protic solvents (like ethanol) at elevated temperatures, the enolate of 1-indanone forms rapidly. This enolate subsequently attacks another molecule of the starting material, leading to self-condensation. Causality-Driven Solution: Shift to a polar aprotic solvent system (e.g., DMF) and maintain strict temperature control (0 °C to 25 °C)[1]. Furthermore, ensure you are adding the bromo-ketone dropwise to an excess of cyanide. This keeps the steady-state concentration of the electrophile low, favoring the SN​2 pathway over enolate-enolate collisions.

Q2: My LC-MS shows a peak with [M+1]⁺ corresponding to an amide or carboxylic acid. How is this forming?

A2: Nitriles are highly susceptible to hydrolysis in the presence of water, especially under the basic conditions created by excess cyanide. If your reaction uses aqueous ethanol and is heated for extended periods, the newly formed 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile will hydrate to the primary amide and eventually hydrolyze to the carboxylic acid. Causality-Driven Solution: Minimize water content. If using NaCN in DMF, limit the water co-solvent to the absolute minimum required to dissolve the cyanide salts (typically a 7:1 DMF:H₂O ratio)[1]. Most importantly, strictly limit the reaction time to 30–60 minutes at room temperature.

Q3: I attempted electrophilic cyanation using a silyl enol ether and a cyanating agent, but yields are terrible (<20%). Is this normal?

A3: Yes, this is a documented bottleneck in the literature. Attempts to prepare 2-cyano-1-indanone via electrophilic cyanation (e.g., using hypervalent iodine reagents or tosyl cyanide on silyl enol ethers) frequently result in poor yields and complex mixtures[3]. The electrophilicity of these cyanating agents is often insufficient to overcome the steric and electronic constraints of the indanone enolate. Causality-Driven Solution: Abandon electrophilic cyanation for this specific scaffold. The nucleophilic substitution of 2-bromo-1-indanone is the field-proven, authoritative standard[4][5].

Q4: Can I use 1-indanone directly without pre-bromination?

A4: Direct cyanation of 1-indanone is highly inefficient. While some base-induced cyclizations of 2-alkynylphenylhydroxamic acids or nitrite additions can yield complex indanone derivatives[6], direct C-H cyanation lacks regiocontrol and requires harsh oxidants that degrade the indanone core. Pre-activation via α -bromination (yielding 2-bromo-1-indanone) is mandatory to establish a reliable leaving group for the subsequent cyanide displacement[5].

Validated Experimental Protocol: Nucleophilic Substitution

This protocol is engineered to suppress base-catalyzed dimerization and hydrolysis by utilizing a controlled-addition, low-temperature, aprotic methodology[1][4].

Materials Required:

  • 2-Bromo-1-indanone (1.0 equiv)

  • Sodium Cyanide (NaCN) (3.3 equiv)

  • N,N-dimethylformamide (DMF) (Anhydrous)

  • Deionized Water

Step-by-Step Methodology:

  • Preparation of Cyanide Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve NaCN (3.3 equiv) in a co-solvent mixture of DMF and water (7:1 v/v ratio).

    • Scientific Rationale: DMF accelerates the SN​2 substitution due to its polar aprotic nature, while a minimal amount of water ensures complete dissolution of the inorganic NaCN without promoting extensive nitrile hydrolysis.

  • Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

    • Scientific Rationale: Low temperatures kinetically suppress the basicity-driven side reactions (aldol dimerization and Favorskii-type ring contraction).

  • Substrate Addition: Dissolve 2-bromo-1-indanone (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the chilled cyanide mixture over a period of 30 minutes.

    • Scientific Rationale: Dropwise addition ensures the nucleophile (cyanide) is always in vast excess relative to the electrophile, heavily favoring the SN​2 substitution pathway over self-condensation.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm naturally to 25 °C. Stir for exactly 30 minutes. Monitor strictly by TLC (EtOAc/Hexane) or LC-MS.

    • Scientific Rationale: Prolonged stirring past reaction completion invites the hydrolysis of the newly formed carbonitrile to the corresponding amide.

  • Quenching and Extraction: Quench the reaction carefully by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise (perform in a well-ventilated fume hood to manage any trace HCN gas). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (EtOAc/Hexane gradient) to isolate pure 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

References

  • [1] WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents. Google Patents. Available at:

  • [4] Synthesis of 2-Cyano-5,6-dimethoxy-indan-1-one. PrepChem.com. Available at:

  • [6] On the diverse outcomes of base-induced cyclisations of 2-alkynylphenylhydroxamic acids. ResearchGate. Available at:

  • [2] Cas 120014-06-4, 2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one. LookChem. Available at:

  • [5] 2-Bromo-1-indanone | 1775-27-5. Benchchem. Available at:

  • [3] Towards electrophilic cyanation and alkyne dimerisation reactions using iodine(III) reagents. JKU ePUB. Available at:

Sources

Optimization

Overcoming challenges in the synthesis of "1-oxo-2,3-dihydro-1H-indene-2-carbonitrile"

Technical Support Center: Synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile Welcome to the technical support guide for the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone)....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Welcome to the technical support guide for the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone). This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis, primarily through the α-cyanation of 1-indanone, is often plagued by challenges that can impact yield, purity, and reproducibility.

This guide is designed for researchers and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate the complexities of this synthesis and achieve reliable results.

Core Synthesis Pathway: α-Cyanation of 1-Indanone

The most direct route to 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile involves the deprotonation of 1-indanone at the α-position to form an enolate, followed by quenching with a suitable electrophilic cyanating agent. While seemingly straightforward, the success of this reaction is highly dependent on the careful selection of base, cyanating agent, solvent, and reaction temperature.

General Reaction Scheme: Starting Material: 1-Indanone Key Transformation: Formation of a new carbon-carbon bond at the C-2 position. Product: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the synthesis.

Question 1: Why is my reaction yield extremely low or nonexistent?

Answer: A low or zero yield is the most frequent complaint and can stem from several factors related to enolate formation and stability.

  • Ineffective Deprotonation (Choice of Base): The acidity of the α-protons of 1-indanone (pKa ≈ 18-20 in DMSO) requires a sufficiently strong base to generate the enolate.

    • Weak Bases: Common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often not strong enough to achieve complete deprotonation, leading to a low concentration of the reactive enolate.

    • Recommended Bases: Stronger bases such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu) are more effective. NaH is often preferred as it results in an irreversible deprotonation, driving the equilibrium towards the enolate.[1]

  • Base-Catalyzed Self-Condensation: 1-indanone can undergo a base-catalyzed aldol-type self-condensation, a significant side reaction that consumes the starting material.[1] This is particularly problematic with strong bases at elevated temperatures. The enolate of one indanone molecule attacks the carbonyl group of another, leading to dimeric and polymeric byproducts, often observed as a dark, tar-like substance.

    • Solution: Add the base slowly to a cooled solution of the indanone (e.g., 0 °C or below) to control the exotherm and minimize self-condensation. Maintain a low temperature throughout the enolate formation step.

  • Inappropriate Solvent: The solvent must be able to dissolve the reagents and be inert to the strong base.

    • Protic Solvents: Alcohols (like ethanol when using NaH) will be deprotonated by the base, consuming the reagent and quenching the reaction.

    • Recommended Solvents: Anhydrous aprotic solvents like tetrahydrofuran (THF), diethyl ether, or toluene are ideal. Ensure the solvent is thoroughly dried, as water will instantly quench the enolate and the base.

Question 2: My reaction mixture turned dark brown/black, and I isolated a tar-like substance instead of my product. What happened?

Answer: The formation of a dark, intractable material is a classic sign of decomposition and polymerization, primarily caused by the aforementioned base-catalyzed self-condensation of 1-indanone.

  • Causality: Strong bases can promote multiple side reactions.[1][2] Besides self-condensation, prolonged exposure to strong bases, especially at higher temperatures, can lead to other decomposition pathways.

  • Preventative Measures:

    • Inverse Addition: Add the indanone solution dropwise to a suspension of the base (e.g., NaH in THF) at 0 °C. This ensures the indanone is immediately deprotonated and does not exist in high concentration with the base, minimizing self-reaction.

    • Temperature Control: Strictly maintain low temperatures (0 °C to -78 °C) until the cyanating agent is added.

    • Reaction Time: Do not let the enolate stir for an extended period before adding the cyanating agent. Once formed, proceed to the next step promptly.

Question 3: I observe multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the likely byproducts?

Answer: Several byproducts can form, complicating purification.

  • Unreacted 1-Indanone: Incomplete deprotonation or quenching will leave starting material.

  • Dicyanated Product: If a large excess of the cyanating agent and base is used, a second cyano group can be introduced at the C-2 position, forming 1-oxo-2,3-dihydro-1H-indene-2,2-dicarbonitrile.

  • Hydrolysis Product: During aqueous workup, if the pH is not carefully controlled, the nitrile product can be partially or fully hydrolyzed to the corresponding amide or carboxylic acid (1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid).

  • Aldol Adducts: As discussed, these are higher molecular weight byproducts from self-condensation.

  • Troubleshooting Purification:

    • Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base and cyanating agent to ensure full conversion of the starting material without promoting dicyanation.

    • Controlled Workup: Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) at low temperature. Avoid strong acids or bases during extraction.

    • Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing polarity to effectively separate the non-polar starting material from the more polar product and byproducts.

Frequently Asked Questions (FAQs)

Q: What is the mechanism for the α-cyanation of 1-indanone?

A: The reaction proceeds via a two-step mechanism:

  • Enolate Formation: A strong base removes a proton from the carbon alpha to the carbonyl group (C-2), forming a resonance-stabilized enolate anion.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbon of the cyanating agent (e.g., cyanogen bromide or tosyl cyanide) in an Sₙ2-type reaction to form the final product and a leaving group.

Q: Which cyanating agent is best?

A: The choice depends on reactivity, safety, and availability.

  • Tosyl Cyanide (TsCN): Often a good choice. It is a solid, relatively stable, and highly electrophilic cyanating agent.

  • Cyanogen Bromide (BrCN): Highly effective but also highly toxic and volatile. Requires handling in a well-ventilated fume hood with extreme caution.

  • Acetone Cyanohydrin: Can serve as a source of cyanide, but its use in this specific α-cyanation context is less common and may require different conditions.[3]

  • Safety Note: All cyanide-containing reagents are extremely toxic.[3] They should be handled with appropriate personal protective equipment (PPE), and any waste must be quenched with an oxidizing agent like bleach before disposal.[3]

Q: Why is anhydrous (dry) solvent so critical for this reaction?

A: Water is detrimental for two primary reasons:

  • It reacts with the strong base: A strong base like NaH will react violently with water to produce hydrogen gas and sodium hydroxide, consuming the base needed for the reaction.

  • It quenches the enolate: The enolate is a strong base and will be readily protonated by water, converting it back to the starting 1-indanone and preventing the desired cyanation reaction.

Data Summary & Visualization

Troubleshooting Summary Table
Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield 1. Incomplete deprotonation (base too weak).2. Self-condensation of starting material.3. Wet solvent or reagents.1. Use a stronger base (e.g., NaH, KOtBu).2. Maintain low temperature (0 °C or below); use inverse addition.3. Use anhydrous solvents and dry glassware.
Dark/Tarry Reaction 1. Base-catalyzed polymerization.2. Reaction temperature too high.1. Strict temperature control.2. Add indanone slowly to the base suspension (inverse addition).3. Minimize reaction time before adding cyanating agent.
Difficult Purification 1. Presence of unreacted starting material.2. Formation of dicyanated byproduct.3. Hydrolysis of the nitrile during workup.1. Use a slight excess (1.1 eq) of base/cyanating agent.2. Avoid large excess of reagents.3. Quench with a mild buffer (e.g., NH₄Cl) and avoid strong acids/bases.
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry Glassware & Solvent R1 Prepare NaH Suspension in Anhydrous THF P1->R1 P2 Weigh 1-Indanone R3 Slowly Add 1-Indanone Solution P2->R3 P3 Weigh NaH (in glovebox) P3->R1 R2 Cool to 0 °C R1->R2 R2->R3 R4 Stir for 30-60 min (Enolate Formation) R3->R4 R5 Add Cyanating Agent (e.g., TsCN) R4->R5 R6 Warm to RT Stir Overnight R5->R6 W1 Cool to 0 °C R6->W1 W2 Quench with sat. NH4Cl Solution W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Wash, Dry, Concentrate W3->W4 P4 Purify via Column Chromatography W4->P4 P5 Characterize Product P4->P5

Caption: General workflow for the synthesis of 2-cyano-1-indanone.

Reaction Mechanism Diagram

G Indanone 1-Indanone Enolate Enolate Anion (Resonance Stabilized) Indanone->Enolate Deprotonation Base Base (e.g., NaH) Base->Indanone Product 2-Cyano-1-Indanone Enolate->Product Nucleophilic Attack CyanatingAgent Electrophilic Cyanating Agent (e.g., TsCN) CyanatingAgent->Enolate

Caption: Mechanism of base-mediated α-cyanation of 1-indanone.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic and reactive materials. It must be performed by a trained chemist in a proper laboratory setting with a fume hood and appropriate PPE.

Reagents & Materials:

  • 1-Indanone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tosyl Cyanide (TsCN)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Hexanes

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH suspension in THF to 0 °C using an ice-water bath. Dissolve 1-indanone (1.0 eq) in a separate flask with anhydrous THF. Slowly add the 1-indanone solution to the stirred NaH suspension dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 60 minutes. A solution of tosyl cyanide (1.1 eq) in anhydrous THF is then added dropwise at 0 °C.

  • Completion: Once the tosyl cyanide addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir overnight (12-16 hours).

  • Quenching & Workup: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. Characterize by NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

References

  • YouTube. (2022). Alkylation of Cyanide, Part 4: Aldehydes and Ketones. Available at: [Link]

  • Gao, Y., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23(8), pp.3108-3113. Available at: [Link]

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link]

  • Google Patents. (n.d.). CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone.
  • SciSpace. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]

  • Wiley Online Library. (2021). Another structural correction for 1‐oxo‐1H‐phenalene‐2, 3‐dicarbonitriles: Synthesis of. Available at: [Link]

  • Chemistry Stack Exchange. (2016). How can 2-indanone be prepared?. Available at: [Link]

  • PubChem. (n.d.). 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Available at: [Link]

  • PubChem. (n.d.). 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Available at: [Link]

  • ResearchGate. (2019). Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-indanone. Available at: [Link]

  • RSC Publishing. (n.d.). Base-dependent divergent α-cyanation and pyridylation of tertiary amines with cyanoaromatics. Available at: [Link]

  • ResearchGate. (2025). Catalytic Asymmetric Cyanation Reactions of Aldehydes and Ketones in Total Synthesis. Available at: [Link]

  • PMC. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • PMC. (2022). Regioselective α-Cyanation of Unprotected Alicyclic Amines. Available at: [Link]

  • PubChem. (n.d.). 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. Available at: [Link]

  • RSC Publishing. (n.d.). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Available at: [Link]

  • Organic Syntheses. (2016). Copper-‐catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]

  • DSpace@MIT. (2024). H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. Available at: [Link]

  • RSC Publishing. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Handling, Stability, and Degradation of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets. Working with 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone) requires a deep understanding of its structural dynamics. Because it is a cyclic β -keto nitrile, its reactivity is governed by a highly acidic C2 proton and a delicate keto-enol tautomeric equilibrium[1].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the scientific integrity of your workflows.

Frequently Asked Questions (FAQs): Chemical Properties & Stability

Q1: What is the dominant structural form of 2-cyano-1-indanone in solution? A1: The compound exists in a dynamic keto-enol tautomeric equilibrium. In non-polar solvents, the enol form is heavily favored because it is stabilized by extended conjugation with the aromatic indene ring and intramolecular hydrogen bonding between the enol hydroxyl and the nitrile nitrogen[1]. Understanding this is critical: reactions targeting the ketone will often fail or require activation, as the enol form dominates.

Q2: Why does my sample show significant degradation when stored in solution? A2: β -keto nitriles are highly susceptible to moisture-driven degradation. In the presence of trace water and ambient light, the nitrile group undergoes slow hydrolysis to a β -keto amide, and subsequently to a β -keto acid[2]. Furthermore, like many sensitive ketones, it is susceptible to photodegradation, meaning prolonged exposure to UV/Visible light will accelerate sample breakdown[3].

Q3: I detected 1-indanone in my aged sample. How did it get there? A3: This is the terminal result of the degradation cascade. Once the nitrile is hydrolyzed to a β -keto acid, the molecule becomes thermally unstable. It undergoes spontaneous thermal decarboxylation via a 6-membered cyclic transition state, releasing carbon dioxide ( CO2​ ) and leaving behind 1-indanone[4].

Troubleshooting Guide: Common Experimental Issues

Problem 1: Complete loss of active compound during base-catalyzed alkylation.

  • Diagnostic Question: Are you using aqueous bases (e.g., NaOH , KOH ) or protic solvents (e.g., Ethanol)?

  • Causality & Solution: Aqueous hydroxide ions act as strong nucleophiles. Instead of simply deprotonating the C2 position, they attack the electrophilic nitrile carbon, triggering rapid hydrolysis and subsequent decarboxylation[2].

  • Actionable Fix: Switch to strictly anhydrous conditions. Use non-nucleophilic bases like Sodium Hydride ( NaH ) or Lithium Diisopropylamide (LDA) in dry THF. This irreversibly forms the stable enolate without compromising the nitrile group[4].

Problem 2: Unwanted oligomerization or complex side-product mixtures.

  • Diagnostic Question: Are you using 2-cyano-1-indanone in the presence of α,β -unsaturated systems?

  • Causality & Solution: β -keto nitriles are exceptionally potent Michael donors due to the dual electron-withdrawing effect of the ketone and nitrile groups[5]. If your reaction mixture contains Michael acceptors, unwanted conjugate additions will outcompete your target reaction. Ensure strict stoichiometric control.

Quantitative Data: Stability & Degradation Profiles

To optimize your experimental design, consult the following stability matrix. These metrics dictate the required handling conditions to prevent the loss of molecular integrity.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventive Measure / Best Practice
Aqueous Base (pH > 9) Nitrile Hydrolysis< 2 hoursUse anhydrous, non-nucleophilic bases (e.g., NaH, LDA).
Aqueous Acid (pH < 3) Hydrolysis & Decarboxylation12 - 24 hoursUse buffered quenching solutions (e.g., saturated NH4​Cl ).
Ambient Light (UV/Vis) Photodegradation5 - 7 daysStore in amber vials; minimize light exposure during prep[3].
Elevated Temp (> 60°C) Thermal Decarboxylation< 4 hours (in solution)Maintain < 4°C for long-term storage; avoid rotary evaporation > 40°C.
Solid State (Desiccated) None (Stable)> 2 yearsStore under an inert Argon or Nitrogen atmosphere.

Experimental Protocols

The following methodologies are designed as self-validating systems . By observing the physical checkpoints built into the steps, you can verify the success of the reaction in real-time.

Protocol A: Anhydrous Enolate Formation and Alkylation

This protocol ensures the safe deprotonation of 2-cyano-1-indanone without triggering hydrolysis.

  • Preparation: Dissolve 1.0 eq of 2-cyano-1-indanone in anhydrous THF (0.2 M) under a strict Argon atmosphere.

    • Causality: Exclusion of water absolutely prevents the nucleophilic hydration of the nitrile[4].

  • Base Addition: Cool the flask to 0°C. Slowly add 1.05 eq of Sodium Hydride (60% dispersion in mineral oil).

    • Validation Check: You will observe immediate, continuous H2​ gas evolution. The solution will transition from pale yellow to a deep, vibrant orange/red . This color change is the optical validation that the highly conjugated enolate has successfully formed.

  • Electrophile Addition: Add 1.1 eq of your target alkyl halide dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Check: Spot the mixture on a TLC plate (Hexanes:EtOAc 3:1). The highly UV-active enolate spot (which streaks near the baseline) will disappear, replaced by a distinct, less polar spot representing the alkylated product.

  • Buffered Quench: Quench the reaction strictly with saturated aqueous NH4​Cl (pH ~6).

    • Causality: A mild, slightly acidic quench neutralizes the remaining base without providing the extreme pH conditions required to trigger retro-Claisen cleavage or acid-catalyzed hydrolysis[2].

Protocol B: Forced Degradation Study (Analytical Standard Generation)

Use this protocol to intentionally degrade the compound to generate 1-indanone standards for HPLC/GC-MS calibration.

  • Hydrolysis: Suspend 100 mg of 2-cyano-1-indanone in 5 mL of 1M NaOH (aq). Heat to 50°C for 2 hours.

    • Causality: Hydroxide ions nucleophilically attack the nitrile, driving it through the amide intermediate to the carboxylate[2].

  • Decarboxylation: Cool the flask and acidify to pH 2 using 1M HCl . Heat the mixture to 80°C for 1 hour.

    • Validation Check: Upon heating, you will observe vigorous effervescence (bubbling). This is the physical release of CO2​ gas, confirming the thermal decarboxylation of the β -keto acid is actively occurring.

  • Extraction & Verification: Extract the aqueous layer with Dichloromethane (3 x 10 mL).

    • Validation Check: GC-MS analysis of the organic layer will confirm the complete disappearance of the parent mass (m/z 157) and the emergence of a single major peak corresponding to 1-indanone (m/z 132).

Mechanistic & Workflow Diagrams

Diagram 1: Degradation Pathway

The following diagram illustrates the chemical causality behind the instability of 2-cyano-1-indanone in aqueous/thermal conditions.

Degradation Keto 2-Cyano-1-indanone (Keto Form) Enol 2-Cyano-1-indanone (Enol Form) Keto->Enol Tautomerism Amide β-Keto Amide Intermediate Keto->Amide H2O / Base (Hydrolysis) Enol->Amide H2O / Base Acid β-Keto Acid Intermediate Amide->Acid H2O / Heat (Hydrolysis) Product 1-Indanone + CO2 (Degradation Product) Acid->Product Thermal Decarboxylation

Mechanistic pathway of 2-cyano-1-indanone degradation via hydrolysis and decarboxylation.

Diagram 2: Experimental Handling Workflow

Use this logical decision tree to prevent the accidental destruction of your compound during routine laboratory operations.

Troubleshooting Start Analyze Sample Purity (HPLC/NMR) Purity Purity > 95%? Start->Purity Storage Review Storage: Ensure <4°C, Dry, Dark Purity->Storage No Reaction Proceed to Reaction (e.g., Alkylation) Purity->Reaction Yes Base Base Selection Reaction->Base Aqueous Aqueous/Protic Base (Risk of Hydrolysis) Base->Aqueous NaOH, KOH, EtOH Anhydrous Anhydrous/Aprotic Base (Stable Enolate) Base->Anhydrous NaH, LDA, THF Aqueous->Storage Degradation

Logical workflow for handling and reacting 2-cyano-1-indanone to prevent degradation.

References

  • Course Notes on the Interpretation of Infrared and Raman Spectra (Tautomerism and structural stability). ResearchGate. 1

  • On the diverse outcomes of base-induced cyclisations of 2-alkynylphenylhydroxamic acids (Base-induced hydrolysis and decarboxylation mechanisms). ResearchGate. 2

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction ( β -keto nitriles as Michael donors). Chemistry LibreTexts. 5

  • Technical Support Center: Stability and Storage of β -Amino Ketones (Photodegradation and storage protocols). BenchChem. 3

  • Alkylation of Nucleophilic Carbon Intermediates (Anhydrous alkylation of β -keto nitriles). ResearchGate. 4

Sources

Optimization

Technical Support Center: Chiral Resolution of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Welcome to the Technical Support Center for the chiral resolution of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone). For researchers and drug development professionals, isolating the enanti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone). For researchers and drug development professionals, isolating the enantiomers of this specific β -ketonitrile presents a notorious mechanistic hurdle: the C2 stereocenter is highly labile.

Because the C2 proton is flanked by an electron-withdrawing ketone and a nitrile group, it is highly acidic (estimated pKa ~9–10). This structural reality dictates every experimental choice you make, as the molecule is constantly fighting to racemize via keto-enol tautomerization. This guide is designed to help you bypass these thermodynamic traps through logic-driven analytical and preparative strategies.

The Core Mechanistic Challenge: Keto-Enol Tautomerization

Before attempting any resolution, you must understand the causality of your failures. Most standard resolution techniques (like diastereomeric salt formation) rely on basic amines. However, introducing a base to 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile immediately deprotonates the C2 position, forming a planar, achiral enolate. Upon reprotonation, the stereocenter is randomized.

G S_enant (S)-1-oxo-2,3-dihydro- 1H-indene-2-carbonitrile Enol Achiral Enolate (Planar Intermediate) S_enant->Enol Base/Acid R_enant (R)-1-oxo-2,3-dihydro- 1H-indene-2-carbonitrile Enol->R_enant H+ transfer

Fig 1. Base/acid-catalyzed racemization pathway of the C2 stereocenter via an achiral enolate.

Analytical Resolution & Chromatography (FAQs)

Q: Why do I see a broad plateau or a "saddle" between my enantiomer peaks on chiral HPLC? A: This is a classic symptom of on-column racemization . If your mobile phase contains standard basic modifiers (like Diethylamine or Triethylamine) or protic solvents (like unbuffered methanol), the compound enolizes during the chromatographic run. The molecules interconvert while traveling through the column, smearing the baseline between the (R) and (S) peaks. Solution: You must use immobilized polysaccharide-based chiral stationary phases (CSPs) such as Chiralcel IA or Chiralpak AD-H [1]. Elute with strictly neutral or slightly acidic mobile phases (e.g., Hexane/Isopropanol with 0.1% TFA) to suppress enolization [2].

Q: My enantiomeric excess (ee) was 95% immediately after purification, but dropped to 50% by the next morning. What happened? A: You likely stored the purified enantiomer in a solvent that promotes tautomerization, or in glassware washed with alkaline detergents. Solution: Always store enantiopure 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile at -20°C in an aprotic, non-polar solvent (like dry hexane or dichloromethane) or as a neat solid.

Quantitative Data: Enantiomeric Stability

To guide your solvent selection, refer to the self-validating stability data below. These half-lives dictate your working windows during purification.

Solvent / ConditionModifierTemp (°C)Est. Racemization Half-Life ( t1/2​ )Recommendation
Methanol / WaterNone25°C< 10 minutesAvoid (Protic exchange)
Hexane / Isopropanol0.1% Diethylamine25°C< 2 minutesCritical Failure (Base-catalyzed)
DichloromethaneNone25°C~ 48 hoursAcceptable for short workflows
Hexane / Isopropanol0.1% TFA25°C> 14 daysOptimal for HPLC [3]
Dry Hexane (Solid state)None-20°C> 12 monthsOptimal for Storage

Preparative Derivatization & Chemical Resolution

Q: I tried resolving the enantiomers via classical diastereomeric salt formation using chiral amines (e.g., brucine), but I only recovered racemic starting material. Why? A: Chiral amines act as Brønsted bases. While they may form a salt with the enolate, the process inherently destroys the C2 stereocenter. Upon acidic workup, the enolate is reprotonated randomly. Solution: You must use covalent derivatization of the ketone to lock the stereocenter, preventing enolization entirely.

G Racemic Racemic 1-oxo-2,3-dihydro- 1H-indene-2-carbonitrile Decision Select Resolution Strategy Racemic->Decision HPLC Direct Chiral HPLC/SFC (Neutral/Acidic Modifiers) Decision->HPLC Analytical/Small Prep Deriv Chemical Derivatization (Chiral Ketalization) Decision->Deriv Gram-Scale Prep Sep_HPLC Chromatographic Separation (Chiralcel IA, Hexane/IPA) HPLC->Sep_HPLC Sep_Deriv Diastereomer Separation (Crystallization/Silica Gel) Deriv->Sep_Deriv Pure Enantiopure (R)- and (S)- Isomers (Store at -20°C) Sep_HPLC->Pure Deprotect Mild Deprotection (Aqueous Acid, 0°C) Sep_Deriv->Deprotect Deprotect->Pure

Fig 2. Logic tree for preparative chiral resolution based on scale and stability constraints.

Self-Validating Experimental Protocols

Protocol A: Analytical Chiral HPLC (Self-Validating System)

This protocol ensures that your analytical method is not artificially degrading your enantiomeric excess.

  • Sample Preparation: Dissolve 1 mg of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Do not use basic glass pipettes.

  • Column Equilibration: Flush a Chiralpak AD-H or Chiralcel IA column with Hexane/Isopropanol (95:5) containing 0.1% Trifluoroacetic acid (TFA) for 30 minutes at 1.0 mL/min.

  • Injection: Inject 10 μ L of the sample. Monitor at 254 nm.

  • System Validation (The "Time-Lapse" Check): Leave the sample vial on the autosampler at room temperature for 12 hours. Re-inject the exact same vial.

    • Causality Check: If the ee drops by >2% between the first and second injection, your sample diluent contains trace bases or moisture. Remake the sample using strictly anhydrous, acid-washed glassware.

Protocol B: Gram-Scale Resolution via Chiral Ketalization

Because the ketone must be protected to prevent enolization, we utilize (R,R)-hydrobenzoin to form separable diastereomeric ketals.

  • Ketalization: In a flame-dried flask, combine racemic 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (1.0 eq), (R,R)-hydrobenzoin (1.1 eq), and catalytic p-Toluenesulfonic acid (0.05 eq) in anhydrous toluene.

  • Dean-Stark Reflux: Reflux the mixture under a Dean-Stark trap for 12 hours to remove water. Causality: Removing water drives the equilibrium toward the ketal, locking the C2 stereocenter and preventing tautomerization.

  • Diastereomer Separation: Concentrate the mixture and purify via standard silica gel flash chromatography (Hexane/Ethyl Acetate). The rigid ketal structure allows the two diastereomers to resolve cleanly on achiral silica.

  • Mild Deprotection: Isolate the desired diastereomer and dissolve in THF/Water (4:1). Add 1N HCl and stir at 0°C for 2 hours.

  • System Validation (Integrity Check): Immediately after extraction (using cold dichloromethane), run the sample through Protocol A. The ee must match the diastereomeric excess (de) of the ketal. If ee < de, your deprotection temperature was too high, allowing transient enolization during ketone unmasking.

References

  • Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters.
  • Protein tyrosine phosphatase inhibitors and methods of use thereof.
  • Maria Victoria Vita, Paola Caramenti and Jerome Waser. Infoscience (EPFL).
Troubleshooting

Technical Support Center: Purification of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone) is a critical intermediate in the synthesis of biologically active i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone) is a critical intermediate in the synthesis of biologically active indanone derivatives, including neuroprotective agents like Donepezil[1]. Synthesizing and purifying this compound presents unique challenges due to the acidic nature of the α-protons and the high reactivity of the indanone core. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols for researchers.

Troubleshooting & FAQs

Q1: During the cyanation of 2-bromo-1-indanone, my crude NMR shows a significant amount of an α,β-unsaturated ketone impurity. What is this, and how do I prevent it? A: The impurity is 1-indenone . This occurs because the proton at the C2 position of 2-bromo-1-indanone is highly acidic, flanked by the electron-withdrawing carbonyl and the bromine atom. When using basic cyanide salts (e.g., NaCN or KCN), base-catalyzed E2 elimination (dehydrobromination) aggressively competes with the desired SN2 nucleophilic substitution[2]. Causality & Solution: To suppress elimination, avoid strong bases and high temperatures. Perform the cyanation using NaCN in a highly polar aprotic solvent system like N,N-dimethylformamide (DMF) combined with water at 0 °C to 25 °C[3]. The addition of water helps solvate the cyanide ion, modulating its basicity while maintaining its nucleophilicity.

Q2: I attempted the direct electrophilic cyanation of 1-indanone using 1-cyano-1,2-benziodoxol-3-one and LHMDS, but my yield is extremely low (~25%) and contaminated with starting material. How can I separate them? A: Direct electrophilic cyanation of 1-indanone is notoriously difficult, often yielding poor conversions due to the low electrophilicity of the hypervalent iodine reagent under these specific conditions[4]. Causality & Solution: 1-indanone and 2-cyano-1-indanone have similar polarities, making standard silica gel chromatography difficult. To separate them, use a highly optimized gradient elution (starting with 100% Hexanes and slowly increasing to 15% Ethyl Acetate). Alternatively, if unreacted 1-indanone is persistent, you can selectively derivatize the starting material (e.g., forming a water-soluble bisulfite adduct) to wash it out in the aqueous phase, leaving the sterically hindered 2-cyano-1-indanone in the organic layer.

Q3: What is the best recrystallization solvent to remove trace 2,2-dicyano-1-indanone (over-alkylation byproduct)? A: Over-cyanation occurs when the newly formed 2-cyano-1-indanone is deprotonated by the basic reaction mixture and reacts with excess electrophile. Causality & Solution: 2-cyano-1-indanone has moderate polarity. A mixed-solvent system is highly effective here. Dissolve the crude mixture in a minimum amount of warm Ethyl Acetate, then slowly add n-Hexane until the solution becomes slightly cloudy[5]. Allow it to cool slowly to room temperature, then to 4 °C. The dialkylated impurities typically remain highly soluble in the mother liquor, while the mono-cyanated product crystallizes.

Quantitative Data Summaries

Table 1: Chromatographic Separation Parameters (Silica Gel, TLC)

CompoundRf Value (Hexanes:EtOAc 4:1)UV Activity (254 nm)Notes
1-Indanone0.55StrongStarting material for electrophilic route
2-Bromo-1-indanone0.60StrongPrecursor for nucleophilic route
2-Cyano-1-indanone 0.35 Strong Target Product
1-Indenone0.70Very StrongElimination byproduct (yellowish spot)
2,2-Dicyano-1-indanone0.20ModerateOver-reaction byproduct

Table 2: Recommended Recrystallization Solvent Systems

Solvent SystemRationale / Causality[5]Purity Expected
n-Hexane / Ethyl AcetateVersatile mixed-solvent system. Good for removing non-polar and highly polar impurities.>98%
Ethanol (Absolute)Good balance of high-temp solubility and low-temp insolubility.>95%
Methanol / WaterForces precipitation of the hydrophobic indanone core while retaining salts.>90% (Initial wash)
Reaction Pathways & Workflows

ReactionPathway SM 1-Indanone (Starting Material) Int 2-Bromo-1-indanone (Intermediate) SM->Int Br2 or NBS (Electrophilic Bromination) Prod 2-Cyano-1-indanone (Target Product) Int->Prod NaCN / DMF / H2O (Nucleophilic Substitution) Imp1 1-Indenone (Elimination Impurity) Int->Imp1 Base-catalyzed Dehydrobromination Imp2 2,2-Dicyano-1-indanone (Over-cyanation) Prod->Imp2 Excess Base/Cyanide Over-alkylation

Fig 1. Synthesis pathway of 2-cyano-1-indanone and major impurity formation mechanisms.

PurificationWorkflow Crude Crude Reaction Mixture (Product, Salts, Impurities) Quench Aqueous Quench & Extraction (Removes NaCN/NaBr salts) Crude->Quench OrgLayer Organic Layer (DCM/EtOAc) (Contains Organics) Quench->OrgLayer Phase Separation Chrom Silica Gel Chromatography (Hexanes/EtOAc Gradient) OrgLayer->Chrom Dry (Na2SO4) & Concentrate Fractions Product-Rich Fractions (Rf ~0.35) Chrom->Fractions Elute Impurities First Recryst Recrystallization (Hexane/EtOAc) Fractions->Recryst Evaporate Solvent Pure Pure 2-Cyano-1-indanone (>98% Purity) Recryst->Pure Filter & Vacuum Dry

Fig 2. Step-by-step purification workflow for isolating 2-cyano-1-indanone.

Experimental Protocols
Protocol 1: Optimized Nucleophilic Cyanation of 2-Bromo-1-indanone

This self-validating protocol utilizes a mixed solvent system to mitigate the basicity of the cyanide ion, thereby preventing dehydrobromination to 1-indenone[3].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve sodium cyanide (3.3 equivalents) in a mixture of N,N-dimethylformamide (DMF) and water (7:1 v/v ratio)[3]. Self-Validation: Ensure complete dissolution of the salt before proceeding to prevent localized high concentrations of base.

  • Cooling: Cool the cyanide solution to 0 °C using an ice-water bath.

  • Addition: Dissolve 2-bromo-1-indanone (1.0 equivalent) in a minimum volume of DMF. Add this solution dropwise to the cooled cyanide mixture over 15-20 minutes[3]. Causality: Dropwise addition keeps the steady-state concentration of the electrophile low, preventing exothermic spikes that drive the E2 elimination pathway.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 30 minutes[3].

  • Monitoring: Spot the reaction mixture on a TLC plate against the starting material. Elute with Hexanes:EtOAc (4:1). The reaction is complete when the starting material spot (Rf 0.60) is consumed and the product spot (Rf 0.35) is prominent.

Protocol 2: Rigorous Purification & Impurity Removal

This protocol separates the target compound from inorganic salts, unreacted starting materials, and elimination byproducts.

Step-by-Step Methodology:

  • Quenching & Extraction: Pour the completed reaction mixture into a separatory funnel containing cold water and extract three times with Dichloromethane (DCM) or Ethyl Acetate. Causality: Water aggressively partitions the highly polar DMF and toxic inorganic salts (NaCN, NaBr) away from the organic product.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

  • Column Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes to Ethyl Acetate (100:0 to 85:15).

    • Self-Validation: Collect fractions and analyze via TLC. 1-indenone (yellowish, highly UV active) will elute first (Rf ~0.70), followed by unreacted 2-bromo-1-indanone (Rf ~0.60). Collect the fractions corresponding to 2-cyano-1-indanone (Rf ~0.35).

  • Recrystallization: Combine and concentrate the product fractions. Dissolve the resulting solid in a minimal amount of boiling Ethyl Acetate. Slowly add n-Hexane dropwise until the solution turns slightly turbid[5]. Allow the flask to cool to room temperature undisturbed, then transfer to a 4 °C refrigerator for 12 hours.

  • Isolation: Vacuum filter the resulting crystals, wash with ice-cold n-Hexane, and dry under high vacuum to afford pure 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

References
  • Title: Cas 120014-06-4,2-[(1-Benzyl-4-piperidyl)methyl] Source: LookChem URL: [Link]

  • Title: Towards electrophilic cyanation and alkyne dimerisation reactions using iodine(III) reagents Source: Johannes Kepler University (JKU) ePUB URL: [Link]

  • Title: WO2022056281A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof Source: Google Patents URL

Sources

Optimization

"1-oxo-2,3-dihydro-1H-indene-2-carbonitrile" reaction monitoring by TLC and HPLC

Welcome to the Analytical Troubleshooting Portal for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone). This compound is a critical β -keto nitrile intermediate used in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Portal for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly referred to as 2-cyano-1-indanone). This compound is a critical β -keto nitrile intermediate used in the synthesis of complex pharmaceuticals and fine chemicals[1].

Due to its specific structural properties, researchers frequently encounter analytical artifacts during reaction monitoring. This guide provides field-proven, self-validating protocols to ensure scientific integrity and analytical precision.

The Core Analytical Challenge: Keto-Enol Tautomerism

The primary difficulty in analyzing 2-cyano-1-indanone stems from its β -keto nitrile backbone. The strongly electron-withdrawing cyano group increases the acidity of the α -proton, driving a dynamic equilibrium between the keto and enol tautomers[2].

Because the rate of this interconversion often mirrors the timescale of chromatographic separation, analysts frequently observe severe peak splitting in High-Performance Liquid Chromatography (HPLC) and spot smearing in Thin Layer Chromatography (TLC)[3][4].

Tautomerization Keto Keto Tautomer (Less Polar) Enol Enol Tautomer (More Polar) Keto->Enol Polar Solvents (e.g., DMSO, H2O) Enol->Keto Non-Polar Solvents (e.g., Chloroform)

Keto-enol tautomerization equilibrium of 2-cyano-1-indanone driven by solvent polarity.

HPLC Troubleshooting & FAQs

Q: My HPLC chromatogram shows a split "batman" peak or a very broad shoulder around the expected retention time. Is my product degrading? A: It is highly unlikely to be degradation. You are observing the keto and enol forms interconverting directly on the column[4]. When the thermodynamic equilibrium shifts slowly relative to the flow rate, the detector registers a smeared continuum between the retention times of the two tautomers.

Q: How do I force the compound to elute as a single, quantifiable peak? A: You must manipulate the kinetics of the tautomerization. By adding an acidic modifier (like 0.1% Formic Acid) and increasing the column temperature, you catalyze the interconversion. When the tautomerization rate vastly exceeds the chromatographic separation rate, the HPLC "sees" a single, time-averaged molecule[3][4].

Protocol: Self-Validating HPLC Method for Coalesced Peaks

This protocol is designed to force peak coalescence for accurate purity quantification[5][6].

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: MS-grade Acetonitrile + 0.1% Formic Acid (v/v).

    • Causality: The acidic pH catalyzes the keto-enol exchange, preventing the column from resolving the two states[4].

  • Column & Environment:

    • Install a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[5].

    • Set the column oven strictly to 40°C . Causality: Thermal energy accelerates the kinetic interconversion, ensuring a sharp, unified peak[3].

  • Gradient Execution:

    • Flow rate: 1.0 mL/min.

    • Run a gradient from 10% B to 90% B over 15 minutes.

    • Crucial Step: Include a 3-minute hold at 90% B. Causality: Failing to include a high-organic hold time leads to column fouling and ghost peaks in subsequent runs[6].

  • System Validation (Self-Correction):

    • Inject a 0.5 mg/mL standard of 1-indanone (a non-tautomerizing analog)[7]. It must elute as a perfectly symmetrical peak.

    • Inject the 2-cyano-1-indanone sample. Calculate the USP Tailing Factor. If Tf​>1.5 , the interconversion is still too slow. Correction: Increase column temperature to 45°C or increase Formic Acid to 0.2%.

TLC Monitoring Troubleshooting & FAQs

Q: When monitoring the cyanation of 1-indanone, my product spot streaks from Rf 0.2 to 0.4. How can I accurately determine reaction completion? A: The silica gel on standard TLC plates is slightly acidic and highly polar. The enol form of 2-cyano-1-indanone hydrogen-bonds strongly with the silanol groups, while the keto form travels faster. As they interconvert on the plate, they leave a streak.

Protocol: High-Fidelity TLC Reaction Monitoring
  • Solvent System Formulation:

    • Prepare a mixture of Hexanes and Ethyl Acetate (4:1 v/v)[8].

    • Add 1% Glacial Acetic Acid to the chamber.

    • Causality: The acetic acid competitively binds to the active silanol sites on the silica plate and protonates the enol form, suppressing the equilibrium smearing and resulting in a tight, circular spot.

  • Application & Development:

    • Spot 1 µL of the organic layer of the reaction mixture.

    • Develop in the saturated chamber until the solvent front is 1 cm from the top.

  • Visualization:

    • Examine under short-wave UV light (254 nm). Both the starting 1-indanone and the 2-cyano-1-indanone product will absorb strongly due to their conjugated aromatic systems.

  • System Validation:

    • The expected Rf​ for 2-cyano-1-indanone under these conditions is approximately 0.25[8]. If the spot begins to tail again on subsequent plates, the acetic acid in your chamber has likely evaporated. Prepare fresh eluent.

Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve analytical failures during your workflow.

TroubleshootingFlow Start Reaction Monitoring Decision Analytical Method? Start->Decision HPLC HPLC Decision->HPLC TLC TLC Decision->TLC HPLC_Issue Peak Splitting? HPLC->HPLC_Issue TLC_Issue Spot Smearing? TLC->TLC_Issue HPLC_Fix Add 0.1% Formic Acid Increase Temp to 40°C HPLC_Issue->HPLC_Fix Yes Resolved Accurate Analysis HPLC_Issue->Resolved No TLC_Fix Add 1-2% AcOH to Eluent TLC_Issue->TLC_Fix Yes TLC_Issue->Resolved No HPLC_Fix->Resolved TLC_Fix->Resolved

Diagnostic workflow for resolving common chromatographic issues with 2-cyano-1-indanone.

Quantitative Data & Parameter Summaries

Table 1: Mobile Phase Effects on Tautomeric State[2]
Solvent EnvironmentDominant TautomerChromatographic ImpactRecommended Action
Non-Polar (e.g., Chloroform, Hexane) Keto FormFaster elution, lower retention on normal phase.Use as base for TLC with acid modifier.
Polar Aprotic (e.g., DMSO, ACN) Enol FormStronger retention on reversed-phase.Ensure gradient reaches 90% organic[6].
Neutral Aqueous Mixed (Equilibrium)Severe peak splitting / "Batman" peaks[4].Acidify mobile phase (pH < 3.0).
Table 2: Analytical Method Suitability Matrix
TechniquePrimary Use CaseTarget MetricPass/Fail Criteria
HPLC (Reversed-Phase) Yield quantification, purity profilingPeak Symmetry Factor ( Tf​ )Pass: 0.8≤Tf​≤1.5 Fail: Tf​>1.5 (Increase Temp/Acid)
Chiral HPLC (OD-H) Enantiomeric excess (ee) determinationResolution ( Rs​ )Pass: Rs​≥1.5 (Flow 0.5 mL/min, 10°C)[8]
TLC (Silica Gel 60) Rapid reaction monitoringSpot IntegrityPass: Circular spot at Rf​≈0.25 Fail: Vertical streaking (Add AcOH)

References

  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quantifying 1-Indanone Isomers.7

  • Benchchem. A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Methoxy-1-indanone.5

  • Ningbo Inno Pharmchem Co., Ltd. Understanding 1-Indanone: Properties, Purity, and Purchase Considerations.1

  • Johannes Kepler University (JKU ePUB). Towards electrophilic cyanation and alkyne dimerisation reactions using iodine(III) reagents.8

  • SEDICI. Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies.2

  • Chromatography Forum. Keto-enol tautomerism.3

  • Reddit (r/Chempros). HPLC peak shape trouble shooting.4

  • ECHEMI. What cause the peak splitting in LC-MS?6

Sources

Reference Data & Comparative Studies

Validation

An Analytical Guide to the Identification and Characterization of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compound: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (Synonym: 2-cyano-1-indanone) Executive Summary & The Analytical Challenge The co...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Target Compound: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (Synonym: 2-cyano-1-indanone)

  • Executive Summary & The Analytical Challenge

The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a highly versatile synthetic intermediate. It is prominently featured in the development of protein tyrosine phosphatase (PTPN1/PTPN2) inhibitors for oncology and metabolic diseases[1], as well as in the synthesis of complex isoquinolone frameworks[2].

However, analyzing this compound presents unique physicochemical challenges:

  • High C2 Acidity & Racemization: The proton at the C2 position is flanked by two strong electron-withdrawing groups (a carbonyl and a nitrile). This makes the proton highly acidic, leading to rapid racemization if the compound is subjected to basic conditions or polar protic solvents.

  • Keto-Enol Tautomerization: The molecule can exist in equilibrium between its dominant keto form and a trace enol form. Analytical methods must be carefully calibrated to account for this, as improper workup or solvent choice can skew HPLC or NMR quantitative ratios[2].

  • Method Comparison: Causality and Performance

A. High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment and Enantiomeric Excess ( ee ) determination. The Causality of Choice: Because the C2 position is a chiral center often targeted in asymmetric catalysis (e.g., enantioselective nickel-catalyzed reductive couplings[3]), standard achiral HPLC is insufficient for complete characterization. Chiral stationary phases (CSPs) are required.

  • Performance: A Chiralpak AD-H column (amylose-based) is the industry standard for this scaffold. Using a non-polar mobile phase (e.g., Hexane/2-Propanol 95:5) suppresses the enolization that would otherwise cause peak tailing or enantiomer interconversion on the column[4].

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: Absolute structural elucidation and tautomeric ratio confirmation. The Causality of Choice: NMR is critical to prove that the cyano group is definitively at the C2 position rather than acting as an O-alkylated enol ether artifact.

  • Solvent Selection: While DMSO- d6​ is sometimes used for downstream pharmaceutical intermediates[1], CDCl 3​ is strongly preferred for the bare 2-cyano-1-indanone scaffold. Protic or highly polar solvents can induce deuterium exchange at the C2 position, causing the C2 proton signal to artificially disappear during 1H NMR acquisition.

C. Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: Volatile impurity profiling and exact mass confirmation. The Causality of Choice: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile has a molecular weight of 157.17 g/mol and is sufficiently volatile for GC. However, as noted in isoquinolone synthesis workflows, GC measurements must utilize accurately defined calibration mixtures, as thermal stress in the GC inlet can sometimes exacerbate tautomerization or degradation[5].

  • Quantitative Data & Method Comparison Table

The following table summarizes the operational parameters and comparative advantages of each method for this specific indanone derivative.

Analytical MethodPrimary TargetLimit of Detection (LOD)Optimal Conditions / ParametersKey Advantage over Alternatives
Chiral HPLC Enantiomeric Excess ( ee )~0.05% (UV 254 nm)Chiralpak AD-H, Hexane/IPA (95:5), 1.0 mL/min[4]Resolves stereoisomers without thermal degradation.
1 H & 13 C NMR Structural Connectivity~1-5 mg sample400 MHz, CDCl 3​ , 298 KUnambiguously identifies C2 proton vs. enol tautomer.
GC-MS (EI) Mass & Volatile Impurities~10 ng/mLDB-5MS column, 70 eV Electron IonizationHigh-resolution separation of closely related structural isomers.
  • Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical workflow must include internal validation steps.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This protocol utilizes a self-validating racemic standard to ensure column integrity.

  • Standard Preparation (Validation Step): Dissolve 1 mg of racemic 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile in 1 mL of HPLC-grade Hexane/Isopropanol (95:5).

  • System Suitability: Inject 10 μ L of the racemic standard onto a Chiralpak AD-H column (4.6 mm x 250 mm). Run at 1.0 mL/min, monitoring at λ = 254 nm.

  • Validation Check: Confirm baseline resolution ( Rs​>1.5 ). The minor and major enantiomers typically elute around tr​=13.6 min and 18.9 min, respectively[4]. Do not proceed if Rs​<1.5 , as this indicates column degradation or solvent contamination.

  • Sample Analysis: Inject the enantioenriched synthetic sample under identical conditions. Calculate ee by integrating the area under the curve (AUC) for both peaks.

Protocol 2: 1 H NMR Structural Elucidation
  • Sample Prep: Dissolve 15 mg of the dried compound in 0.6 mL of anhydrous CDCl 3​ (stored over silver foil to prevent acidic degradation).

  • Acquisition: Acquire a standard 1D 1 H spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure accurate integration of the acidic C2 proton).

  • Data Interpretation:

    • Look for the aromatic protons ( δ 7.8 - 7.3 ppm)[3].

    • Identify the ABX system: The diastereotopic protons at C3 will appear as two distinct doublets of doublets (or AB quartets) around δ 3.3 - 3.7 ppm due to the adjacent chiral center at C2[3].

    • Verify the C2 proton integration to ensure no deuterium exchange has occurred.

  • Visualizations of Analytical Logic

Diagram 1: Comprehensive Analytical Workflow

The following diagram illustrates the standard operating procedure for validating the synthesis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Workflow Start Crude Synthesized Sample 2-cyano-1-indanone GCMS GC-MS / LC-MS Check Mass (m/z ~157) & Purity Start->GCMS Initial Screen Purify Silica Gel Chromatography (PE : EA = 10:1) GCMS->Purify If Impure NMR 1H & 13C NMR (CDCl3) Confirm C2 Proton & Structure Purify->NMR Purified Fraction HPLC Chiral HPLC (AD-H Column) Determine Enantiomeric Excess NMR->HPLC If Chiral Synthesis Valid Fully Characterized Compound NMR->Valid Achiral Target HPLC->Valid Rs > 1.5 achieved

Caption: Step-by-step analytical workflow from crude synthesis to fully characterized 2-cyano-1-indanone.

Diagram 2: Tautomerization and Solvent Selection Logic

Understanding the physicochemical behavior of the molecule dictates the analytical parameters.

Logic Keto Keto Form (Dominant Species) Enol Enol Form (Trace / Artifact) Keto->Enol Equilibrium (Polar Media) Racemization C2 Racemization (Loss of Stereochemistry) Keto->Racemization Acidic C2 Proton Deprotonation Enol->Racemization Action1 Use Non-Protic Solvents (e.g., Hexane, CDCl3) Racemization->Action1 Mitigation Action2 Avoid High Heat / Strong Bases in GC and Sample Prep Racemization->Action2 Mitigation

Caption: Causality diagram showing how keto-enol tautomerization risks dictate analytical solvent and thermal choices.

  • References

  • Protein tyrosine phosphatase inhibitors and methods of use thereof Google Patents (WO2022056281A1) URL:

  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones The Journal of Organic Chemistry / ResearchGate URL:[Link]

  • Enantioselective Nickel-Catalyzed Reductive Aryl/Alkenyl–Cyano Coupling to All-Carbon Quaternary Stereocenters Amazon S3 (JACS Supporting Information) URL: [Link]

Sources

Comparative

Spectroscopic Comparison and Characterization Guide: Isomers of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile

Executive Summary The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone) is a cyclic β -ketonitrile that serves as a critical intermediate in medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone) is a cyclic β -ketonitrile that serves as a critical intermediate in medicinal chemistry and drug development 1. Analyzing this compound presents a unique analytical challenge because it exists in two distinct isomeric dimensions:

  • Keto-Enol Tautomers : A dynamic equilibrium between the keto form and the enol form (3-hydroxy-1H-indene-2-carbonitrile).

  • Stereoisomers : The keto form possesses a chiral center at the C2 position, yielding distinct (R) and (S) enantiomers.

As a Senior Application Scientist, I have designed this guide to objectively compare the structural identification of these isomers, providing the causality behind the analytical methods and self-validating protocols to ensure absolute data integrity.

Part 1: Keto-Enol Tautomerism (Spectroscopic Comparison)

The tautomeric equilibrium of β -ketonitriles is highly sensitive to the solvent environment . In non-polar, aprotic solvents (such as CDCl₃), the rigid indanone ring restricts the geometry required for enolization, overwhelmingly favoring the keto form . Conversely, highly polar, hydrogen-bond accepting solvents (like DMSO-d₆) can stabilize the enol form via strong intermolecular hydrogen bonding with the enolic hydroxyl group .

To objectively differentiate these tautomers, researchers must rely on distinct shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Quantitative Spectroscopic Data Summary
Spectroscopic MethodKeto Isomer (1-Oxo-...)Enol Isomer (3-Hydroxy-...)Diagnostic Causality
¹H NMR (C2-H) ~3.8 - 4.2 ppm (dd)AbsentThe α -proton is lost upon enolization to form the C=C double bond.
¹H NMR (O-H) Absent> 10.0 ppm (broad s)Deshielded due to intense hydrogen bonding in the enol state.
¹³C NMR (C=O / C-OH) ~198 ppm (C=O)~165 ppm (C-OH)Loss of the carbonyl character shifts the carbon upfield.
IR (Carbonyl / Hydroxyl) ~1715 cm⁻¹ (strong C=O)~3200-3400 cm⁻¹ (broad O-H)Direct observation of the functional group interconversion.
IR (Nitrile) ~2250 cm⁻¹ (unconjugated)~2210 cm⁻¹ (conjugated)Conjugation with the enol C=C bond lowers the C≡N stretching frequency.

Part 2: Enantiomeric Differentiation (Chiral Analysis)

While NMR and IR spectroscopy easily distinguish tautomers, they fail entirely when comparing the (R) and (S) enantiomers of the keto form. Because enantiomers possess identical scalar couplings and vibrational frequencies in an achiral environment, we must induce a transient diastereomeric relationship to separate them.

This is achieved using Chiral High-Performance Liquid Chromatography (HPLC) . By utilizing a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), the (R) and (S) isomers experience differential spatial interactions (steric hindrance and hydrogen bonding), resulting in distinct retention times.

Part 3: Self-Validating Experimental Protocols

To guarantee trustworthiness and scientific integrity, the following workflows are designed as self-validating systems.

Protocol 1: Solvent-Controlled NMR Acquisition for Tautomer Quantification

Objective: Quantify the keto-enol ratio while proving the solvent-dependency of the equilibrium.

  • Sample Preparation : Prepare two parallel 15 mg samples of the analyte. Dissolve Sample A in 0.6 mL CDCl₃ (to favor the keto form) and Sample B in 0.6 mL DMSO-d₆ (to probe enol stabilization) .

  • Acquisition Parameters : Acquire ¹H NMR spectra at 298 K using a minimum of 16 scans and a relaxation delay (D1) of 5 seconds.

    • Causality: A long D1 delay ensures complete longitudinal relaxation ( T1​ ) of all protons, making the subsequent integration strictly quantitative rather than qualitative.

  • Self-Validation Step : Integrate the C2-H proton of the keto form against the O-H or vinylic protons of the enol form. The sum of the molar fractions must mathematically equal 100%. If the baseline is noisy, use the ¹³C satellites of the solvent peak as an internal standard to verify the signal-to-noise ratio before trusting the integration.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination

Objective: Accurately determine the enantiomeric purity of the synthesized keto form.

  • Sample Preparation : Dissolve 1 mg of the compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

    • Causality: This specific non-polar/polar solvent ratio ensures the analyte remains locked in the keto form while providing optimal hydrogen-bonding interaction with the chiral stationary phase.

  • Chromatographic Run : Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

  • Self-Validation Step : Inject a known racemic mixture (50:50 R/S) before the unknown sample. You must establish baseline resolution ( Rs​>1.5 ) and verify equal peak areas. Only proceed with the unknown sample once the racemate mathematically validates the column's resolving power.

Part 4: Analytical Workflow Visualization

IsomerAnalysis Start 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (Isomeric Mixture) Tautomer Keto-Enol Tautomerism Equilibrium Start->Tautomer Solvent Dependent Chiral Chiral Center at C2 (Enantiomers) Start->Chiral Stereocenter Keto Keto Form (Dominant in CDCl3) Tautomer->Keto Enol Enol Form (Stabilized in DMSO-d6) Tautomer->Enol NMR 1H/13C NMR & IR Spectroscopy (Structural Elucidation) Keto->NMR IR: 1715 cm⁻¹ Enol->NMR IR: 1620 cm⁻¹ R_Isomer (R)-Enantiomer Chiral->R_Isomer S_Isomer (S)-Enantiomer Chiral->S_Isomer HPLC Chiral HPLC Analysis (Enantiomeric Excess) R_Isomer->HPLC Peak 1 S_Isomer->HPLC Peak 2

Workflow for the spectroscopic and chromatographic resolution of 2-cyano-1-indanone isomers.

References

  • PubChemLite. "1-oxo-2,3-dihydro-1H-indene-2-carbonitrile". Structural Information and Predicted Profiles.
  • Ruiz, D. L., et al. "Solvent effects on tautomeric equilibria in β-ketonitriles: NMR and theoretical studies." Journal of Physical Organic Chemistry, 23(10), 2010. URL:[Link]

  • Moriconi, E. J., et al. "Ring Expansion of 2-Substituted 1-Indanones to 2-Hydroxyisocarbostyril Derivatives." ResearchGate, 1966.
  • Ohara K., et al. "Design, synthesis and biological evaluation of edaravone derivatives... (Solvent effects on tautomeric shifts in deuterated solvents)". Taylor & Francis, 2020. URL:[Link]

Sources

Validation

A Comparative Guide to the Reactivity of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile and its 4-Carbonitrile Isomer

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. The 1-indanone framewor...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. The 1-indanone framework is a privileged structure in medicinal chemistry, and its functionalized derivatives offer a rich platform for molecular exploration. This guide provides an in-depth comparative analysis of the reactivity of two isomeric cyanated 1-indanones: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile and 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile . Understanding the nuanced differences in their chemical behavior, dictated by the position of the electron-withdrawing nitrile group, is crucial for strategic synthetic planning.

This document will delve into the electronic and steric factors governing the reactivity of these isomers at three key sites: the carbonyl group, the α-carbon, and the aromatic ring. The discussion is supported by established principles of organic chemistry and relevant experimental observations from the literature on analogous systems.

Structural and Electronic Landscape: A Tale of Two Isomers

The fundamental difference between 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile and its 4-carbonitrile counterpart lies in the placement of the cyano (-C≡N) group. This distinction has profound implications for the electron distribution within each molecule, thereby dictating their reactivity profiles.

  • 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile (2-cyano-1-indanone): In this isomer, the nitrile group is directly attached to the α-carbon of the ketone. The strong inductive effect and resonance stabilization of the conjugate base by the nitrile group significantly increase the acidity of the α-hydrogen. This makes the α-position a primary site for reactions involving enolate formation.

  • 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile (4-cyano-1-indanone): Here, the nitrile group is a substituent on the aromatic ring. As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and influences the electrophilicity of the distal carbonyl group through resonance and inductive effects.[1][2]

The following table summarizes the key structural and electronic properties of the two isomers.

Property1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile
CAS Number Not available60899-34-5[3]
Molecular Formula C₁₀H₇NO[4]C₁₀H₇NO[5]
Molecular Weight 157.17 g/mol [4]157.17 g/mol [5]
Key Structural Feature Nitrile group at the α-position to the carbonylNitrile group on the aromatic ring
Primary Electronic Effect Strong activation of the α-proton, making it highly acidicDeactivation of the aromatic ring and enhancement of carbonyl electrophilicity

Comparative Reactivity Analysis

The distinct electronic landscapes of the two isomers lead to predictable differences in their reactivity at various functional sites.

Reactivity at the Carbonyl Group: Nucleophilic Addition

The carbonyl carbon in both isomers is electrophilic and susceptible to nucleophilic attack. However, the degree of electrophilicity is modulated by the position of the nitrile group.

In 4-cyano-1-indanone , the electron-withdrawing nitrile group on the aromatic ring enhances the partial positive charge on the carbonyl carbon through resonance and inductive effects, making it more susceptible to nucleophilic attack compared to unsubstituted 1-indanone.[6]

For 2-cyano-1-indanone , the nitrile group at the α-position also enhances the electrophilicity of the carbonyl carbon through its inductive effect. However, a competing and often dominant reaction pathway involves the deprotonation of the highly acidic α-hydrogen, leading to enolate formation.

Expected Reactivity Order for Nucleophilic Addition: 4-cyano-1-indanone > 2-cyano-1-indanone (under conditions that do not favor enolate formation) > 1-indanone

Reactivity at the α-Carbon: Enolate Formation and Subsequent Reactions

The most striking difference in reactivity between the two isomers lies at the α-carbon.

  • 2-Cyano-1-indanone: The presence of both a carbonyl and a nitrile group flanking the C2 position renders the α-proton exceptionally acidic.[7][8] This facilitates easy deprotonation even with mild bases to form a highly stabilized enolate. This enolate is a versatile nucleophile for a wide range of alkylation, acylation, and condensation reactions.

  • 4-Cyano-1-indanone: The α-protons at the C2 position are acidic due to the adjacent carbonyl group, with a pKa typical for ketones (around 19-21).[7][9] While enolate formation is readily achievable with strong bases, the acidity of these protons is significantly lower than that of the α-proton in the 2-cyano isomer.

Expected Acidity of α-Protons: 2-cyano-1-indanone >> 4-cyano-1-indanone

Enolate_Formation cluster_2_cyano 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile cluster_4_cyano 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile 2_cyano_ketone 2-Cyano-1-indanone 2_cyano_enolate Highly Stabilized Enolate 2_cyano_ketone->2_cyano_enolate Mild Base (e.g., NaOEt) Alkylation/Condensation Products Alkylation/Condensation Products 2_cyano_enolate->Alkylation/Condensation Products Electrophile 4_cyano_ketone 4-Cyano-1-indanone 4_cyano_enolate Enolate 4_cyano_ketone->4_cyano_enolate Strong Base (e.g., LDA) 4_cyano_enolate->Alkylation/Condensation Products Electrophile

Caption: Comparative ease of enolate formation for the two isomers.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The nitrile group is a strong deactivating group and a meta-director in electrophilic aromatic substitution reactions.[2][10] This holds true for 4-cyano-1-indanone . Therefore, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions will be significantly slower compared to unsubstituted 1-indanone and will primarily yield substitution at the C6 position (meta to the nitrile and ortho to the carbonyl-bearing fused ring, which is activating).

For 2-cyano-1-indanone , the aromatic ring is not directly substituted with a deactivating group. The reactivity of the aromatic ring will be primarily influenced by the activating effect of the fused aliphatic ring and the deactivating effect of the carbonyl group. Substitution is expected to occur preferentially at the C5 and C7 positions.

Expected Reactivity Order for Electrophilic Aromatic Substitution: 2-cyano-1-indanone > 4-cyano-1-indanone

Experimental Protocols

The following are representative experimental protocols for key transformations, based on literature precedents for similar indanone derivatives.

Protocol 1: Knoevenagel Condensation of 4-Cyano-1-indanone

This protocol describes a base-catalyzed condensation reaction at the α-position of 4-cyano-1-indanone.

Objective: To demonstrate the reactivity of the α-protons in 4-cyano-1-indanone.

Materials:

  • 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile

  • An active methylene compound (e.g., malononitrile)

  • A weak base (e.g., piperidine or sodium acetate)

  • Ethanol

Procedure:

  • Dissolve 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of the weak base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Protocol 2: Alkylation of 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile via Enolate Formation

This protocol illustrates the enhanced acidity of the α-proton in 2-cyano-1-indanone.

Objective: To perform a selective alkylation at the C2 position.

Materials:

  • 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile

  • A mild base (e.g., sodium ethoxide)

  • An alkylating agent (e.g., methyl iodide)

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a solution of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (1 equivalent) in anhydrous ethanol dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.2 equivalents) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The positional isomerism of the nitrile group in 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile and 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile leads to distinct and predictable differences in their chemical reactivity. The 2-cyano isomer is primed for reactions at the highly acidic α-position, making it an excellent substrate for the introduction of substituents at this site via enolate chemistry. In contrast, the 4-cyano isomer features a more electrophilic carbonyl group and a deactivated aromatic ring, directing its reactivity towards nucleophilic additions at the carbonyl and meta-selective electrophilic aromatic substitutions. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes utilizing these valuable indanone building blocks in the pursuit of novel chemical entities.

References

  • PubChem. 1-Oxo-2,3-dihydro-1h-indene-2-carbonitrile. Available at: [Link].

  • Fiveable. Aromatic Nitriles Definition. Available at: [Link].

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link].

  • RSC Publishing. Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes. Available at: [Link].

  • University of Illinois Springfield. Aromatic Electrophilic substitution. Available at: [Link].

  • Fiveable. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available at: [Link].

  • Chemistry LibreTexts. 23.1: Relative Acidity of alpha-Hydrogens. Available at: [Link].

  • Chemistry LibreTexts. 21.1: Relative Acidity of alpha-Hydrogens. Available at: [Link].

  • Lumen Learning. 16.4 Substituent Effects in Electrophilic Substitutions. Available at: [Link].

  • Reddit. O.Chem I: Nitrile and its reactivity as an electrophile. Available at: [Link].

  • University of Calgary. Ch18: Acidity of alpha hydrogens. Available at: [Link].

  • ResearchGate. Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link].

  • KPU Pressbooks. 6.1 The Acidity of the α-Hydrogens. Available at: [Link].

  • MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Available at: [Link].

  • Fiveable. 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation. Available at: [Link].

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available at: [Link].

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available at: [Link].

  • Organic Chemistry Portal. Indene synthesis. Available at: [Link].

  • organicmystery.com. Nucleophilic Addition Reactions in Aldehydes and Ketones. Available at: [Link].

  • YouTube. Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Available at: [Link].

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link].

  • Chemguide. nucleophilic addition - carbonyl compounds and hydrogen cyanide. Available at: [Link].

  • Synthonix, Inc. 1-Oxo-2,3-dihydro-1H-indene-4-carbonitrile. Available at: [Link].

  • OpenStax. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available at: [Link].

  • PubChemLite. 1-oxo-2,3-dihydro-1h-indene-2-carbonitrile. Available at: [Link].

  • PubChem. 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile. Available at: [Link].

  • PubChem. 1-Oxo-2,3-Dihydro-1H-Indene-4-Carbonitrile. Available at: [Link].

  • Dalal Institute. Aromatic Electrophilic Substitution. Available at: [Link].

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  • PMC. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link].

Sources

Comparative

Comparative Reactivity Guide: 1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile vs. 5-Carbonitrile

Executive Summary The positional isomerism of a cyano group on an indanone scaffold fundamentally dictates the molecule's synthetic utility and reactivity profile. This guide provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The positional isomerism of a cyano group on an indanone scaffold fundamentally dictates the molecule's synthetic utility and reactivity profile. This guide provides an in-depth comparative analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (commonly known as 2-cyano-1-indanone) and 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile (5-cyano-1-indanone). By understanding the electronic interplay between the carbonyl and the nitrile moieties, researchers can rationally design chemoselective functionalization strategies for drug development and complex organic synthesis.

Part 1: Mechanistic Causality & Structural Reactivity

The reactivity of these two compounds diverges entirely based on the location of the electron-withdrawing cyano ( −C≡N ) group relative to the ketone.

The Active Methine: 2-Cyano-1-indanone

In 2-cyano-1-indanone, the cyano group is located at the aliphatic C2 position, directly adjacent to the carbonyl . This creates a highly reactive β -ketonitrile system. The C2 proton is flanked by two powerful electron-withdrawing groups, leading to a dramatic increase in acidity ( pKa​≈9−11 ).

Causality: Deprotonation yields a highly delocalized enolate where the negative charge is stabilized by both the carbonyl oxygen (forming an enolate) and the nitrile nitrogen (forming a ketenimine-like resonance structure). Consequently, this compound acts as an "active methine." It readily undergoes α -alkylation, Michael additions, and Knoevenagel condensations under very mild basic conditions, avoiding the need for cryogenic temperatures or highly reactive organometallic bases .

Remote Aromatic Activation: 5-Cyano-1-indanone

In 5-cyano-1-indanone, the cyano group is situated on the aromatic ring at the C5 position . While it exerts an inductive and resonance electron-withdrawing effect that slightly enhances the electrophilicity of the C1 carbonyl and marginally increases the acidity of the C2 protons compared to unsubstituted 1-indanone, the C2 position remains a standard ketone α -carbon ( pKa​≈19 ).

Causality: The reactivity here is decoupled. The aromatic nitrile can undergo transformations (such as reduction to an amine or hydrolysis to an amide) independently of the ketone. Enolization of the C2 position requires strong, non-nucleophilic bases at cryogenic temperatures to prevent self-condensation and to ensure kinetic control.

Part 2: Comparative Quantitative Data

The following table summarizes the physicochemical properties and required reaction conditions for functionalizing the C2 position of both compounds.

Property / Feature1-Oxo-2,3-dihydro-1H-indene-2-carbonitrile1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile
Common Name 2-Cyano-1-indanone5-Cyano-1-indanone
Cyano Position Aliphatic α -carbon (C2)Aromatic ring (C5)
Estimated α -Proton pKa​ ~ 9 – 11~ 19 – 20
Required Base for Enolization Mild ( K2​CO3​ , Et3​N , NaOEt )Strong / Non-nucleophilic (LDA, NaH)
Enolization Temperature Room Temperature to 60 °C-78 °C to 0 °C
Dominant Reaction Pathway C-Alkylation, Michael AdditionKetone Derivatization, Nitrile Reduction
Aromatic Ring Reactivity Standard indanone reactivityDeactivated toward Electrophilic Aromatic Substitution

Part 3: Experimental Methodologies

To demonstrate the practical implications of these mechanistic differences, the following self-validating protocols outline the α -alkylation (benzylation) for both compounds.

Protocol A: Mild α -Alkylation of 2-Cyano-1-indanone

Objective: Benzylation of the highly acidic C2 active methine.

  • Reagents: 2-Cyano-1-indanone (1.0 eq), Benzyl bromide (1.1 eq), Potassium carbonate ( K2​CO3​ , 1.5 eq), Anhydrous DMF.

  • Step-by-Step:

    • Dissolve 2-cyano-1-indanone in anhydrous DMF at room temperature. (Causality: DMF is a polar aprotic solvent that poorly solvates the enolate anion, maximizing its nucleophilicity for the subsequent SN​2 attack).

    • Add finely powdered K2​CO3​ and stir for 15 minutes. (Causality: The weak base is sufficient to quantitatively deprotonate the pKa​∼10 proton without triggering unwanted aldol condensations).

    • Add benzyl bromide dropwise and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Quench with distilled water and extract with Ethyl Acetate.

  • Self-Validating System: The reaction's success is immediately verifiable via 1H NMR. The disappearance of the characteristic C2 methine proton signal (typically a singlet/multiplet around 3.8-4.2 ppm) and the appearance of a new benzylic CH2​ AB splitting system definitively confirms C-alkylation over O-alkylation.

Protocol B: Directed α -Alkylation of 5-Cyano-1-indanone

Objective: Benzylation of the C2 position requiring strong kinetic control.

  • Reagents: 5-Cyano-1-indanone (1.0 eq), Lithium diisopropylamide (LDA, 1.1 eq), Benzyl bromide (1.2 eq), Anhydrous THF.

  • Step-by-Step:

    • Cool a solution of freshly prepared LDA in anhydrous THF to -78 °C under an Argon atmosphere.

    • Add a solution of 5-cyano-1-indanone in THF dropwise over 15 minutes. (Causality: Inverse addition at cryogenic temperatures ensures the strong base quantitatively forms the kinetic enolate before the unreacted ketone can undergo self-condensation).

    • Stir for 30 minutes at -78 °C, then add benzyl bromide dropwise.

    • Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Quench strictly with saturated aqueous NH4​Cl . (Causality: Mild acidic quenching ensures any unreacted enolate is instantly protonated back to the starting material, preventing side reactions during workup).

  • Self-Validating System: 1H NMR integration will validate the extent of functionalization. The C2 proton integration will reduce from 2 to 1 (for monoalkylation), while the aromatic signals (specifically the protons adjacent to the C5 cyano group) will remain unperturbed, proving chemoselectivity.

Part 4: Reaction Pathway Visualizations

G A 2-Cyano-1-indanone (Active Methine) B Mild Base (e.g., K2CO3) Deprotonation A->B pKa ~ 9-11 C Highly Delocalized Enolate (O and N stabilization) B->C Fast equilibrium D Electrophile (R-X) C->D E α-Alkylated Product (C-Alkylation dominates) D->E SN2 Mechanism

Fig 1. Enolization and alkylation pathway of 2-cyano-1-indanone driven by its high α-acidity.

G A 5-Cyano-1-indanone (Remote Activation) B Strong Base (LDA, -78°C) Kinetic Deprotonation A->B pKa ~ 19 F Chemoselective Reduction (e.g., Catalytic Hydrogenation) A->F Nitrile targeting C Standard Ketone Enolate B->C Irreversible D Electrophile (R-X) C->D E α-Alkylated Product D->E SN2 Mechanism G 5-(Aminomethyl)-1-indanone F->G Ketone preserved

Fig 2. Divergent reactivity of 5-cyano-1-indanone showing α-alkylation and nitrile reduction.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12736649, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile." PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 312896, 1-oxo-2,3-dihydro-1H-indene-5-carbonitrile." PubChem,[Link]

  • Roiser, L. "Towards electrophilic cyanation and alkyne dimerisation reactions using iodine(III) reagents." Johannes Kepler Universität Linz (JKU ePUB), 2020.[Link]

Validation

A Comparative Guide to Validated LC-MS Methods for the Analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a key intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile, a key intermediate in various synthetic pathways. We will explore the rationale behind method development, compare alternative analytical approaches, and provide a detailed, validated protocol that ensures accuracy, precision, and robustness in accordance with regulatory expectations.

Introduction: The Analytical Challenge

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a small molecule characterized by a fused ring system containing a ketone and a nitrile group. Its analysis is critical for process monitoring, impurity profiling, and stability testing in pharmaceutical development. The primary analytical challenge lies in developing a highly selective and sensitive method that can accurately quantify the analyte in complex matrices, often in the presence of structurally related impurities. LC-MS is the technique of choice due to its inherent specificity and sensitivity.

Method Selection: A Comparative Analysis

The development of a robust LC-MS method requires careful consideration of the analyte's physicochemical properties. 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is a relatively non-polar molecule with a molecular weight of 157.17 g/mol . This informs our choice of chromatographic and mass spectrometric conditions.

Parameter Primary Method (Recommended) Alternative Method 1 Alternative Method 2 Rationale for Recommendation
LC Column Reversed-Phase C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)Phenyl-Hexyl ColumnHILIC ColumnThe C18 column provides excellent retention and separation for non-polar to moderately polar compounds like the target analyte. The smaller particle size of UHPLC columns offers superior resolution and faster analysis times.
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Acetate in Water0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanolAcetonitrileAcetonitrile is generally preferred for its lower viscosity and better UV transparency compared to methanol.
Ionization Mode Electrospray Ionization (ESI) PositiveESI NegativeAtmospheric Pressure Chemical Ionization (APCI)The presence of a nitrile group and a ketone makes the molecule susceptible to protonation, making ESI positive the most sensitive ionization mode.
MS Detection Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)Full ScanMRM offers the highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, which is ideal for quantitative analysis in complex matrices.

Experimental Workflow and Protocols

The overall workflow for the analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile is depicted below. This process ensures that the method is not only scientifically sound but also meets the stringent requirements for validation.

LC-MS Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing & Validation prep1 Standard & Sample Weighing prep2 Dissolution in Diluent prep1->prep2 prep3 Vortexing & Sonication prep2->prep3 prep4 Filtration (0.22 µm) prep3->prep4 lc UHPLC Separation prep4->lc ms MS/MS Detection (MRM) lc->ms data_acq Data Acquisition ms->data_acq integ Peak Integration data_acq->integ calib Calibration Curve Generation integ->calib quant Quantification calib->quant valid Method Validation quant->valid

Caption: Workflow for the analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile.

Recommended LC-MS Method

Chromatographic Conditions:

  • System: Waters Acquity UPLC H-Class or equivalent

  • Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.0 min: 30% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 30% B

    • 5.0 min: 30% B

Mass Spectrometric Conditions:

  • System: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 1000 L/Hr

  • Cone Gas Flow: 50 L/Hr

  • MRM Transition: To be determined experimentally by infusing a standard solution of the analyte. A plausible transition would be based on the protonated molecule [M+H]+. For 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (C10H7NO), the expected [M+H]+ would be at m/z 158.1. A characteristic product ion would need to be identified through fragmentation experiments.

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters and their typical acceptance criteria are summarized below.

Validation Parameter Objective Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity To demonstrate a linear relationship between the concentration of the analyte and the instrument response.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.% Recovery of 98.0% to 102.0% for at least three concentration levels.
Precision (Repeatability & Intermediate Precision) The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition.

Conclusion

The presented LC-MS method, centered around reversed-phase UHPLC coupled with triple quadrupole mass spectrometry in MRM mode, offers a highly sensitive, selective, and robust approach for the quantitative analysis of 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile. The comparison with alternative methods highlights the rationale for these choices, emphasizing the importance of aligning the analytical technique with the physicochemical properties of the analyte. Adherence to the validation protocol outlined in this guide will ensure that the method is fit for its intended purpose in a regulated environment, providing reliable data for critical decision-making in the drug development process.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

Comparative

Analytical Comparison Guide: Distinguishing "1-Oxo-2,3-dihydro-1H-indene" Carbonitrile Isomers

Introduction As a Senior Application Scientist, I frequently encounter the challenge of distinguishing regioisomers in early-stage drug discovery. The 1-oxo-2,3-dihydro-1H-indene carbonitriles—commonly referred to as cya...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing regioisomers in early-stage drug discovery. The 1-oxo-2,3-dihydro-1H-indene carbonitriles—commonly referred to as cyano-1-indanones—are prime examples. These rigid, bicyclic scaffolds are highly valued as intermediates for sphingosine 1-phosphate (S1P) receptor modulators, such as the blockbuster drug Ozanimod and the tool compound CYM-5442 [[3]].

However, distinguishing between the 4-cyano and 5-cyano isomers is a critical quality control step. A misidentified starting material will propagate stereoelectronic errors throughout a multi-step synthesis, ultimately leading to inactive or off-target active pharmaceutical ingredients (APIs). This guide provides a comprehensive, objective comparison of these isomers, detailing the causality behind their distinct analytical signatures and providing field-proven, self-validating protocols for their differentiation.

Structural and Physicochemical Comparison

The position of the strongly electron-withdrawing nitrile group (-C≡N) on the indanone core fundamentally alters the molecule's electronic distribution and overall dipole moment.

  • 4-Cyano-1-indanone : The cyano group is located at the C4 position, creating a 1,2,3-trisubstituted benzene ring pattern [[1]]. This proximity to the aliphatic ring junction induces specific steric constraints that influence its reactivity in downstream asymmetric reductions.

  • 5-Cyano-1-indanone : The cyano group is at the C5 position, resulting in a 1,2,4-trisubstituted benzene ring [[2]]. This isomer generally exhibits a slightly different melting point profile due to alternative crystal lattice packing facilitated by its extended linear dipole.

Table 1: Physicochemical Properties Comparison

Property4-Cyano-1-indanone5-Cyano-1-indanone
CAS Number 60899-34-525724-79-2
Molecular Formula C10H7NOC10H7NO
Molecular Weight 157.17 g/mol 157.17 g/mol
Melting Point 116–117 °C~125–128 °C
Substitution Pattern 1,2,3-Trisubstituted1,2,4-Trisubstituted
Analytical Differentiation: The Causality of NMR Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for distinguishing these isomers. The causality behind the spectral differences lies in scalar coupling (J-coupling). The strongly electron-withdrawing nature of the nitrile group exerts both inductive and resonance effects on the aromatic ring, deshielding the adjacent protons. However, the most definitive diagnostic tool is the splitting pattern dictated by the spatial arrangement of the remaining aromatic protons.

  • In the 4-cyano isomer , the three aromatic protons (C5, C6, C7) are adjacent to one another. This continuous spin system results in a classic doublet-triplet-doublet (d-t-d) splitting pattern.

  • In the 5-cyano isomer , the protons are at C4, C6, and C7. The C4 proton is isolated between the cyano group and the aliphatic ring, resulting in a fine doublet (due to long-range meta coupling). The C6 and C7 protons couple with each other (ortho) and with C4 (meta), yielding a distinct doublet-doublet of doublets-doublet (d-dd-d) pattern.

Table 2: 1H NMR Aromatic Splitting Signatures (400 MHz, CDCl3)

Proton Position4-Cyano Isomer (Splitting, J-value)5-Cyano Isomer (Splitting, J-value)
C4-H N/A (Substituted)~7.9 ppm (d, J ≈ 1.5 Hz)
C5-H ~7.8 ppm (dd, J ≈ 7.8, 1.2 Hz)N/A (Substituted)
C6-H ~7.4 ppm (t, J ≈ 7.8 Hz)~7.7 ppm (dd, J ≈ 8.0, 1.5 Hz)
C7-H ~7.9 ppm (dd, J ≈ 7.8, 1.2 Hz)~7.8 ppm (d, J ≈ 8.0 Hz)

(Note: Exact chemical shifts are heavily dependent on sample concentration and precise solvent calibration.)

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By incorporating internal standards and system suitability tests (SSTs), any deviation in results can be confidently attributed to the sample rather than instrument error.

Protocol A: High-Resolution 1H NMR Acquisition

Objective : Unambiguous identification of the cyano-1-indanone regioisomer.

  • Sample Preparation : Dissolve 10 mg of the unknown cyano-1-indanone isomer in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 is chosen because it lacks exchangeable protons that could obscure the aliphatic indanone signals, while TMS provides a self-validating internal reference (0.00 ppm) to correct for magnetic field drift.

  • Acquisition Parameters : Run a standard 1H NMR at 400 MHz (or higher). Set the relaxation delay (D1) to 2 seconds to ensure complete longitudinal relaxation, providing accurate integration values.

  • Data Processing : Phase and baseline correct the spectrum. Integrate the aromatic region (7.3 – 8.0 ppm).

  • Validation Check : The total integration of the aromatic region must exactly equal 3.0 protons relative to the aliphatic indanone signals (which should integrate to 4.0 protons total for the C2 and C3 methylene groups).

Protocol B: Reverse-Phase HPLC Separation

Objective : Purity assessment and isomer separation based on dipole moment.

  • System Suitability Test (SST) : Inject a blank (methanol) followed by a reference standard of uracil to determine the void volume (t0). This validates column integrity and system plumbing.

  • Mobile Phase Preparation : Prepare a degassed mixture of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) in a 60:40 v/v ratio.

    • Causality: The acidic modifier suppresses the ionization of any trace impurities and sharpens the indanone peaks by minimizing secondary interactions with residual silanols on the silica stationary phase.

  • Chromatographic Conditions : Use a C18 column (e.g., 150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Set the UV detector to 254 nm, which corresponds to the strong π-π* transition of the conjugated indanone system.

  • Analysis : The isomers will elute at different retention times (tR) due to their distinct dipole vectors interacting differently with the hydrophobic stationary phase.

AnalyticalWorkflow Sample Unknown Cyano-1-indanone Isomer Sample NMR 1H NMR Spectroscopy (400 MHz, CDCl3) Sample->NMR HPLC RP-HPLC Analysis (C18 Column, UV 254 nm) Sample->HPLC NMR_4 Pattern: d, t, d (1,2,3-Trisubstituted) -> 4-Cyano Isomer NMR->NMR_4 NMR_5 Pattern: d, dd, d (1,2,4-Trisubstituted) -> 5-Cyano Isomer NMR->NMR_5 HPLC_Peak Compare Retention Times (Dipole-dependent Elution) HPLC->HPLC_Peak

Logical workflow for the analytical differentiation of cyano-1-indanone isomers.

Synthetic Applications in Drug Development

The precise identification of these isomers is not merely an academic exercise; it is a regulatory and synthetic necessity. For instance, the synthesis of the S1P1 receptor agonist Ozanimod strictly requires the 4-cyano-1-indanone isomer [[4]]. The workflow typically involves the enantioselective biocatalytic transamination or asymmetric reduction of the 4-cyano isomer to yield (S)-4-cyano-1-aminoindane, a critical chiral building block [[4]]. Using the 5-cyano isomer by mistake would render the resulting API entirely incapable of binding to the target receptor pocket.

SynthesisPathway Indanone 4-Cyano-1-indanone (Regiopure Isomer) Biocatalysis Asymmetric Reduction / Transamination Indanone->Biocatalysis ChiralAmine (S)-4-Cyano-1-aminoindane (Chiral Intermediate) Biocatalysis->ChiralAmine API Ozanimod / CYM-5442 (S1P1 Agonist) ChiralAmine->API

Synthetic pathway utilizing 4-cyano-1-indanone for S1P1 receptor agonist development.

References
  • Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions, PubMed Central (NIH), [Link]

  • EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod, Google P

Safety & Regulatory Compliance

Safety

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile proper disposal procedures

Comprehensive Safety and Disposal Guide for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone) is a highly reactive bicyclic intermediate frequently u...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile

1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (also known as 2-cyano-1-indanone) is a highly reactive bicyclic intermediate frequently utilized in the synthesis of complex pharmaceuticals, including acetylcholinesterase inhibitors like donepezil[1]. While its rigid structure makes it an invaluable scaffold in medicinal chemistry, the presence of the labile α-cyano ketone moiety presents severe acute toxicity and environmental hazards.

This guide provides drug development professionals and laboratory personnel with the authoritative causality behind the safety, handling, and disposal protocols required for this compound.

Chemical Identity & Quantitative Hazard Profile

Before designing an operational plan, it is critical to understand the physicochemical properties that dictate the compound's behavior in open environments.

PropertyValue
IUPAC Name 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile
CAS Registry Number 28873-87-2[2]
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
Structural Class Bicyclic organic nitrile / Indanone derivative
Primary Hazards Acute Toxicity (Oral/Inhalation/Dermal), Severe Aquatic Toxicity

Mechanistic Toxicology: The "Cyanide Bomb" Pathway

The primary danger of handling 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile lies not just in the parent molecule, but in its metabolic fate. When organic nitriles are absorbed systemically (via inhalation of dust, dermal exposure, or ingestion), they do not remain intact.

Instead, they undergo α-carbon hydroxylation mediated by the hepatic cytochrome P450 enzyme system, specifically the CYP2E1 isoform[3]. Because the cyano group in this compound is situated on the α-carbon adjacent to a ketone, the proton is highly acidic, facilitating rapid metabolic attack. This enzymatic oxidation generates an unstable cyanohydrin intermediate, which spontaneously decomposes to release free hydrogen cyanide (HCN)[4]. The liberated cyanide ions rapidly bind to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial electron transport chain, halting oxidative phosphorylation and inducing cytotoxic hypoxia[5].

ToxicityPathway N1 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (Parent Nitrile) N2 Hepatic CYP450 (CYP2E1) α-Carbon Hydroxylation N1->N2 N3 Unstable Cyanohydrin Intermediate N2->N3 N4 Spontaneous Decomposition N3->N4 N5 Hydrogen Cyanide (HCN) Release N4->N5 N6 Cytochrome c Oxidase Inhibition N5->N6 N7 Cellular Hypoxia & Systemic Toxicity N6->N7

Fig 1: CYP2E1-mediated metabolism of nitriles leading to cyanide release and cellular hypoxia.

Operational Safety & Handling Protocols

Because of the delayed release of cyanide following nitrile metabolism, exposure symptoms may not be immediate. Therefore, preventative engineering controls are non-negotiable to ensure a self-validating safety system.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm. This prevents the aerosolization of the fine indanone powder into the operator's breathing zone.

  • Personal Protective Equipment (PPE): Personnel must wear double nitrile gloves (minimum 8 mil thickness for the outer glove to prevent permeation of dissolved organic nitriles), a chemically resistant Tyvek laboratory coat, and tight-fitting chemical splash goggles.

Spill Response & Decontamination Workflow

In the event of a powder spill or a solution leak, immediate chemical neutralization is required. Never use acidic spill absorbents. Acidic environments protonate the nitrile/cyanide species, driving the equilibrium toward the release of volatile, lethal HCN gas.

Step-by-Step Decontamination Methodology:

  • Isolate and Evacuate: Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation is operating at maximum capacity.

  • Don Advanced PPE: Spill responders must equip a NIOSH-approved respirator with organic vapor/acid gas cartridges (or a PAPR) if the spill occurs outside a ventilated enclosure.

  • Dust Suppression: Cover the spill with a damp, inert absorbent pad to suppress dust. Do not sweep dry powder.

  • Alkaline Oxidative Decontamination:

    • Prepare a fresh decontamination solution of 10% sodium hypochlorite (NaOCl) adjusted to pH > 10 using 1M Sodium Hydroxide (NaOH).

    • Causality: The alkaline hypochlorite oxidizes the toxic cyanide species to cyanate (OCN⁻), which is approximately 1,000 times less toxic, while the high pH prevents HCN volatilization.

    • Apply the solution to the spill from the perimeter inward. Allow a 30-minute contact time for complete oxidation.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a high-density polyethylene (HDPE) waste container.

Proper Disposal Procedures & RCRA Logistics

Organic nitriles cannot be disposed of via standard solid waste or aqueous drain routes. Microbial nitrilases in the environment can enzymatically cleave the C-N bond, causing widespread ecological toxicity[5]. Therefore, 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile must be managed under strict Resource Conservation and Recovery Act (RCRA) guidelines as a toxic organic waste[6].

DisposalWorkflow Start Waste Generation: 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile State Determine Waste State Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid PackSolid Double-bag in heavy-duty PE. Place in HDPE drum. Solid->PackSolid PackLiquid Collect in compatible organic waste carboy. Liquid->PackLiquid Label Label: Toxic Organic Nitrile RCRA Regulated PackSolid->Label PackLiquid->Label Incinerate High-Temperature Incineration (EPA Approved Facility) Label->Incinerate

Fig 2: Segregation and disposal workflow for solid and liquid nitrile chemical waste.

Step-by-Step Waste Packaging Protocol:

  • Strict Segregation: Isolate nitrile waste entirely from strong acids, oxidizers, and heavy metals.

  • Primary Containment:

    • Solid Waste (Powder/PPE): Place inside a transparent, heavy-duty polyethylene bag. Seal the bag using the gooseneck method (twist, fold over, and tape), then place it inside a secondary 5-gallon HDPE drum.

    • Liquid Waste (Solvent solutions): Funnel into a dedicated, chemically compatible HPLC-style carboy equipped with a vapor-filtering exhaust valve.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (28873-87-2), and the GHS hazard pictograms for "Acute Toxicity" and "Environmental Hazard."

  • Final Destruction (High-Temperature Incineration): The only EPA-approved method for the ultimate disposal of complex organic nitriles is high-temperature rotary kiln incineration (>1,000°C)[6]. At these extreme temperatures, the carbon-nitrogen triple bond is completely thermally cleaved and oxidized, converting the compound into carbon dioxide, water vapor, and nitrogen oxides (NOx). The NOx gases are subsequently captured and neutralized by the disposal facility's wet scrubbers, ensuring zero toxic environmental release.

References

  • LookChem. "Cas 120014-06-4, 2-[(1-Benzyl-4-piperidyl)methyl] - 1-oxo-2,3-dihydro-1H-indene-2-carbonitrile (Donepezil Intermediate)." LookChem Database. Available at:[Link]

  • ChemSrc. "7235-06-5 / 2-cyano-1-indanone CAS Information." ChemSrc Database. Available at:[Link]

  • Boadas-Vaello, P., et al. "Allylnitrile Metabolism by CYP2E1 and Other CYPs Leads to Distinct Lethal and Vestibulotoxic Effects in the Mouse." Toxicological Sciences, Oxford Academic. Available at:[Link]

  • Stauber, E. J., et al. "Turning the 'Mustard Oil Bomb' into a 'Cyanide Bomb': Aromatic Glucosinolate Metabolism in a Specialist Insect Herbivore." PLOS One. Available at:[Link]

  • Müller, M., et al. "Impact of Nitriles on Bacterial Communities." Frontiers in Microbiology. Available at:[Link]

  • United States Environmental Protection Agency (US EPA). "Applicability and Requirements of the RCRA Organic Air Emission Standards." EPA.gov. Available at:[Link]

Sources

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